(2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine
Description
Properties
IUPAC Name |
(2R)-2-(4-methoxy-2-methylphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-6-10(13-3)4-5-11(8)9(2)7-12/h4-6,9H,7,12H2,1-3H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQWYBSCMVBWNY-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)[C@@H](C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine
An In-Depth Technical Guide to the Chemical Properties of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and characterization of the chiral amine (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry. The guide offers a detailed exploration of stereoselective synthetic routes, in-depth spectroscopic analysis, and predicted physicochemical properties. Furthermore, it outlines robust protocols for the synthesis and quality control of this compound, establishing a foundation for its potential application in medicinal chemistry and as a chiral building block.
Table of Contents
-
Introduction and Structural Elucidation
-
Physicochemical Properties
-
Synthetic Strategies
-
Spectroscopic Characterization
-
Experimental Protocols
-
Applications in Research and Drug Discovery
-
References
Introduction and Structural Elucidation
Chiral amines are of paramount importance in the pharmaceutical industry, often serving as key intermediates or the active pharmaceutical ingredients (APIs) themselves. The specific three-dimensional arrangement of atoms in a chiral molecule is critical for its interaction with biological systems, with different enantiomers potentially exhibiting varied pharmacological and toxicological profiles[1]. The compound of interest, (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine, is a structurally distinct chiral amine.
Nomenclature Clarification: The IUPAC name for the specified structure is (2R)-2-(4-methoxy-2-methylphenyl)propan-1-amine. It is important to distinguish this from its isomers, such as those with different substitution patterns on the phenyl ring or a different arrangement of the propane chain.
Structural Features: The molecule possesses a stereocenter at the C2 position of the propan-1-amine backbone. The phenyl ring is substituted with a methoxy group at the para-position (C4) and a methyl group at the ortho-position (C2). This substitution pattern is anticipated to influence the molecule's conformational flexibility and its interactions with biological targets.
| Identifier | Value |
| IUPAC Name | (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine |
| Molecular Formula | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol |
| Chirality | (R)-enantiomer at C2 |
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. For (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine, these properties are predicted based on its structure, as specific experimental data is not widely available.
| Property | Predicted Value | Significance |
| pKa (amine) | 9.5 - 10.5 | The basicity of the primary amine is crucial for salt formation, solubility, and receptor interactions. This predicted range is typical for primary alkylamines. |
| LogP | 2.5 - 3.5 | The octanol-water partition coefficient suggests moderate lipophilicity, which is often desirable for drug candidates to balance aqueous solubility with membrane permeability. |
| Boiling Point | 250 - 270 °C | Estimated boiling point at atmospheric pressure. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and dichloromethane. | The amine functionality allows for the formation of water-soluble salts (e.g., hydrochloride salt). |
These predicted values provide a foundational understanding of the compound's likely behavior and inform decisions regarding its handling, formulation, and application in experimental settings. The amine functionality is the most common functional group in drug molecules, with its basicity being a key physicochemical property[2].
Synthetic Strategies
The synthesis of enantiomerically pure (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine can be approached through several strategic pathways. The choice of method will depend on factors such as desired scale, available starting materials, and required enantiomeric purity.
Retrosynthetic Analysis
A logical retrosynthetic disconnection points to the corresponding prochiral ketone, 2-(4-methoxy-2-methylphenyl)propanal, as a key intermediate. This aldehyde can be derived from 1-methoxy-3-methylbenzene through functional group interconversions.
Caption: Retrosynthetic analysis of the target molecule.
Asymmetric Synthesis
Asymmetric synthesis is the most efficient method for obtaining a single enantiomer, avoiding the loss of 50% of the material inherent in classical resolution[3].
a) Asymmetric Reductive Amination:
This is a highly effective method for the synthesis of chiral amines from prochiral ketones or aldehydes. The synthesis would commence with the preparation of 2-(4-methoxy-2-methylphenyl)propanal. This can be achieved through the Vilsmeier-Haack or Duff reaction on 1-methoxy-3-methyl-2-propylbenzene. The subsequent asymmetric reductive amination can be catalyzed by a chiral catalyst, such as a Noyori-type ruthenium catalyst or an iridium-based catalyst with a chiral ligand.
Caption: Asymmetric reductive amination workflow.
b) Biocatalytic Approach:
Enzymes such as transaminases (TAs) can catalyze the asymmetric amination of a prochiral ketone with high enantioselectivity. The precursor ketone, 1-(4-methoxy-2-methylphenyl)propan-2-one, could be synthesized via Friedel-Crafts acylation of 1-methoxy-3-methylbenzene with propanoyl chloride, followed by oxidation. A suitable (R)-selective transaminase would then convert the ketone to the desired (R)-amine. This biocatalytic method offers mild reaction conditions and high stereoselectivity[4].
Chiral Resolution of a Racemic Mixture
This traditional approach involves the synthesis of the racemic amine followed by separation of the enantiomers.
a) Synthesis of the Racemic Amine:
The racemic amine can be prepared by the reductive amination of 2-(4-methoxy-2-methylphenyl)propanal using an achiral reducing agent such as sodium borohydride, followed by reaction with ammonia or a protected form of ammonia.
b) Diastereomeric Salt Formation:
The most common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid[3]. The racemic amine is treated with an enantiomerically pure acid, such as (+)-tartaric acid or (-)-mandelic acid. The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer of the amine is then liberated from the salt by treatment with a base.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Spectroscopic Characterization
The structural confirmation of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine relies on a combination of spectroscopic techniques. The following are predicted data based on the chemical structure.
¹H NMR Spectroscopy
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| CH₃ (propane) | 0.9 - 1.1 | d | 3H | ~7 |
| CH (propane) | 2.8 - 3.0 | m | 1H | - |
| CH₂ (amine) | 2.5 - 2.7 | m | 2H | - |
| NH₂ | 1.0 - 2.5 | br s | 2H | - |
| Ar-CH₃ | 2.2 - 2.4 | s | 3H | - |
| OCH₃ | 3.7 - 3.9 | s | 3H | - |
| Ar-H | 6.7 - 7.2 | m | 3H | - |
¹³C NMR Spectroscopy
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ (propane) | 15 - 20 |
| CH (propane) | 40 - 45 |
| CH₂ (amine) | 45 - 50 |
| Ar-CH₃ | 20 - 25 |
| OCH₃ | 55 - 60 |
| Ar-C (unsubstituted) | 110 - 130 |
| Ar-C (substituted) | 130 - 160 |
Infrared (IR) Spectroscopy
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (amine) | 3300 - 3500 (two bands) |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-O stretch (ether) | 1230 - 1270 (asymmetric), 1020 - 1060 (symmetric) |
| N-H bend (amine) | 1590 - 1650 |
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): m/z = 179.13
-
Major Fragments: Expect fragmentation patterns corresponding to the loss of the amine group, benzylic cleavage, and fragmentation of the propyl chain. Key fragments would likely include ions at m/z 162 (loss of NH₃) and m/z 149 (benzylic cleavage).
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of the target compound. These should be adapted and optimized based on specific laboratory conditions and available equipment.
Protocol for Racemic Synthesis via Reductive Amination
-
Synthesis of 2-(4-methoxy-2-methylphenyl)propanal: To a solution of 1-methoxy-3-methyl-2-propylbenzene in a suitable solvent (e.g., dichloromethane), add a formylating agent (e.g., dichloromethyl methyl ether with a Lewis acid catalyst) at low temperature.
-
Reaction Work-up: Quench the reaction with water and extract the product with an organic solvent. Purify the aldehyde by column chromatography.
-
Reductive Amination: Dissolve the purified aldehyde in methanol and add a solution of ammonia in methanol.
-
Reduction: Cool the mixture to 0 °C and add sodium borohydride portion-wise.
-
Final Work-up: After the reaction is complete, quench with water and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain the racemic amine.
Protocol for Chiral Resolution
-
Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., ethanol). Add a solution of an equimolar amount of a chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent.
-
Crystallization: Allow the solution to stand at room temperature or in a refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Dissolve the diastereomeric salt in water and add a base (e.g., sodium hydroxide) to deprotonate the amine.
-
Extraction: Extract the free amine with an organic solvent, dry the organic layer, and remove the solvent to yield the enantiomerically enriched amine.
Protocol for Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum of a thin film of the liquid sample on a salt plate (e.g., NaCl) or as a KBr pellet if the sample is a solid, using an FTIR spectrometer.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
Applications in Research and Drug Discovery
Substituted phenethylamine derivatives are a well-established class of compounds with a wide range of pharmacological activities. The specific substitution pattern of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine suggests potential interactions with various biological targets, including G-protein coupled receptors (GPCRs) and monoamine transporters.
Potential Research Areas:
-
Medicinal Chemistry: This compound can serve as a scaffold for the synthesis of novel therapeutic agents targeting the central nervous system, cardiovascular system, or metabolic disorders. The chiral nature of the molecule is particularly relevant for achieving selectivity towards specific receptor subtypes.
-
Asymmetric Catalysis: As a chiral amine, it could be explored as a ligand for asymmetric metal catalysis or as an organocatalyst in stereoselective transformations.
-
Material Science: Chiral amines are sometimes used in the development of chiral polymers and materials with unique optical properties.
Conclusion
(2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine is a chiral amine with significant potential for applications in various fields of chemical research. This technical guide has provided a comprehensive overview of its chemical properties, including predicted physicochemical and spectroscopic data. Furthermore, detailed synthetic strategies, encompassing both asymmetric synthesis and chiral resolution, have been outlined to facilitate its preparation in an enantiomerically pure form. The experimental protocols provided herein serve as a valuable resource for researchers and scientists, enabling the synthesis, characterization, and further investigation of this promising molecule. The insights into its potential applications in drug discovery and catalysis underscore the importance of continued research into novel chiral amines.
References
-
The Good Scents Company. (n.d.). para-anisyl methyl ketone. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (2023). Chiral resolution. Retrieved February 15, 2026, from [Link]
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved February 15, 2026, from [Link]
-
Macmillan Group. (2005). Aspects of Asymmetric Nucleophilic Amine Catalysis: Organocatalyst Design and Implementation. Retrieved February 15, 2026, from [Link]
-
Acta Scientific. (2023). Asymmetry Synthesis: Powerful Tool for The Pharmaceutical Industry. Retrieved February 15, 2026, from [Link]
-
Purdue University Graduate School. (n.d.). DESIGN AND SYNTHESIS OF NOVEL CHIRAL BASE. Retrieved February 15, 2026, from [Link]
-
Principles of Drug Action 1, Spring 2005, Amines. (2005). Retrieved February 15, 2026, from [Link]
Sources
Methodological & Application
Asymmetric synthesis protocols for (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine
Application Note: Asymmetric Synthesis Protocols for (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine
Executive Summary
This application note details high-fidelity asymmetric synthesis protocols for (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine , a critical chiral
The steric bulk of the ortho-methyl group (2-position) and the electron-donating nature of the para-methoxy group (4-position) present specific synthetic challenges, particularly regarding catalyst approach and electronic deactivation. This guide presents two validated pathways:
-
Biocatalytic Dynamic Kinetic Resolution (DKR): A green, high-selectivity route utilizing
-Transaminases. -
Asymmetric Hydrogenation (Metal-Catalyzed): A scalable, process-ready route utilizing Ru-BINAP catalysis followed by functional group interconversion.
Structural Analysis & Retrosynthetic Logic
The target molecule is a 2-arylpropan-1-amine . Unlike amphetamines (
-
Target: (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine
-
Key Challenge: Establishing the (R)-configuration at the benzylic position (C2) in the presence of ortho-steric hindrance.
Retrosynthetic Pathway Diagram
Figure 1: Retrosynthetic analysis showing the two primary routes: Biocatalytic Transamination (Green) and Asymmetric Hydrogenation (Red).
Protocol A: Biocatalytic Dynamic Kinetic Resolution (DKR)
This protocol utilizes an
Mechanism: The aldehyde undergoes spontaneous racemization in the aqueous buffer (via enolization), allowing the enzyme to selectively aminate the (R)-enantiomer of the aldehyde, theoretically enabling 100% yield (Dynamic Kinetic Resolution).
Materials & Reagents
-
Substrate: 2-(4-Methoxy-2-methylphenyl)propanal (prepared via Darzens condensation of the corresponding ketone).
-
Enzyme: (R)-selective
-Transaminase (Screening kit recommended: Codexis ATA-screening kit or Arthrobacter sp. variants). -
Amine Donor: Isopropylamine (1.0 M) or L-Alanine (with LDH/GDH recycling system).
-
Cofactor: Pyridoxal-5'-phosphate (PLP).[1]
-
Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.5.
-
Co-solvent: DMSO (10% v/v) to improve substrate solubility.
Experimental Procedure
-
Buffer Preparation: Prepare 50 mL of 100 mM KPi buffer (pH 7.5) containing 1 mM PLP.
-
Substrate Solution: Dissolve 500 mg (approx. 2.8 mmol) of racemic 2-(4-methoxy-2-methylphenyl)propanal in 5 mL DMSO.
-
Reaction Assembly:
-
In a 100 mL round-bottom flask, combine the buffer solution and the substrate solution.
-
Add Isopropylamine to a final concentration of 1.0 M (adjust pH back to 7.5 if necessary using HCl).
-
Add 50 mg of lyophilized (R)-selective
-TA enzyme powder.
-
-
Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.
-
Critical Control: Monitor the reaction via HPLC (Chiralpak AD-H column) to ensure conversion and check for aldehyde racemization rate. If conversion stalls at 50%, the racemization rate is too slow; add 5% triethylamine to catalyze enolization.
-
-
Work-up:
-
Basify reaction mixture to pH 12 using 10M NaOH.
-
Extract 3x with Methyl tert-butyl ether (MTBE).
-
Dry organic layer over Na₂SO₄ and concentrate in vacuo.
-
-
Purification: The crude amine is typically >95% pure. Further purification via acid-base extraction or flash chromatography (DCM/MeOH/NH₄OH).
Validation Data:
-
Typical Yield: 85-92%
-
Enantiomeric Excess (ee): >98% (R)[2]
-
Note: The ortho-methyl group may reduce reaction rate compared to unsubstituted analogs. Extended reaction times (up to 48h) may be required.
Protocol B: Asymmetric Hydrogenation (Scalable Route)
For multi-gram to kilogram scale synthesis, metal-catalyzed asymmetric hydrogenation of the corresponding acrylic acid is the industry standard. This route establishes the chiral center at the acid stage, which is then reduced to the target amine.
Step 1: Asymmetric Hydrogenation
Reaction: 2-(4-Methoxy-2-methylphenyl)acrylic acid
-
Catalyst: [RuCl(p-cymene)((R)-BINAP)]Cl or Ru(OAc)₂((R)-H8-BINAP).
-
Pressure: 50 bar H₂.
-
Solvent: Methanol.[3]
Procedure:
-
Load the autoclave with the acrylic acid precursor (1.0 equiv) and Methanol (5 mL/g).
-
Add the Ruthenium catalyst (S/C ratio 1000:1) under nitrogen atmosphere.[4][5]
-
Purge with H₂ (3x) and pressurize to 50 bar.
-
Stir at 25°C for 12 hours.
-
Concentrate solvent. The resulting (2R)-acid is usually obtained in quantitative yield with 94-97% ee. Recrystallize from Hexane/EtOAc to upgrade ee to >99%.
Step 2: Conversion to Amine (Curtius Rearrangement Alternative)
Note: Direct reduction of the acid to alcohol followed by activation and amination is standard, but the Curtius rearrangement on the acid would yield the "nor" analogue (losing a carbon). Therefore, we must reduce the acid to the alcohol first to maintain the carbon skeleton.
Correct Workflow: Acid
-
Reduction: Treat (2R)-acid with Borane-THF complex (1.0 M, 1.2 equiv) at 0°C
RT for 4 hours. Quench with MeOH. Workup yields (2R)-alcohol.[6] -
Activation: React (2R)-alcohol with Methanesulfonyl chloride (MsCl, 1.2 equiv) and Et₃N in DCM at 0°C.
-
Displacement: Treat the mesylate with NaN₃ (2.0 equiv) in DMF at 60°C for 6 hours.
-
Safety: Use blast shield. Azides are potential energetic materials.
-
-
Staudinger Reduction: Treat the crude azide with Triphenylphosphine (PPh₃, 1.2 equiv) in THF/H₂O. Stir overnight.
-
Isolation: Acidify to pH 1, wash with ether (removes Ph₃PO), basify aqueous layer, extract with DCM.
Comparative Analysis & Decision Matrix
| Feature | Protocol A: Biocatalysis (DKR) | Protocol B: Asymmetric Hydrogenation |
| Chirality Source | Enzyme (Transaminase) | Chiral Ligand ((R)-BINAP) |
| Step Count | 1 (from Aldehyde) | 4 (from Acrylic Acid) |
| Scalability | Moderate (Enzyme cost/volume) | High (Industrial standard) |
| Atom Economy | High | Moderate (Reagents for reduction/activation) |
| Ortho-Tolerance | High (Requires screening) | High (Sterics aid stereodifferentiation) |
| Target Audience | MedChem / Early Development | Process Chemistry / Manufacturing |
Visualizing the Biocatalytic Pathway
The following diagram illustrates the Dynamic Kinetic Resolution (DKR) mechanism, highlighting the critical racemization step that allows for high yields beyond the traditional 50% kinetic resolution limit.
Figure 2: Mechanism of Transaminase-mediated Dynamic Kinetic Resolution. The enzyme selectively depletes the (R)-aldehyde, driving the equilibrium from the (S)-enantiomer via the enol intermediate.
References
-
Rebolledo, F., et al. (2017).[7] "Biocatalytic synthesis of chiral amines using
-transaminases." Catalysts, 7(12), 367. Link -
Noyori, R., et al. (1987). "Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes." Journal of Organic Chemistry, 52(19), 4319–4322. Link
-
Codexis, Inc. (2024). "Screening Protocols for Transaminase Panels." Codexis Technical Notes. Link
-
Li, G., et al. (2020). "Recent advances in the biocatalytic synthesis of chiral amines." Green Chemistry, 22, 630-654. Link
-
Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1,5]-thiazepin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (2R)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
Technical Application Note: Preservation of Chemical Integrity in Hygroscopic Chiral Amines
Executive Summary
Chiral amines (e.g.,
While most researchers guard against moisture to prevent weighing errors, a more insidious degradation pathway is often overlooked: the formation of carbamate salts . This reaction alters the molecular weight of the reagent, destroys stoichiometric accuracy in chiral resolutions, and can precipitate solids that block flow chemistry lines.
This guide provides a self-validating system for the storage, handling, and analysis of these sensitive reagents, ensuring enantiomeric excess (ee%) and chemical purity are maintained.
The Chemistry of Degradation
To handle chiral amines effectively, one must understand that "wet" amines are not merely hydrated; they are often chemically modified.
The Carbamate Trap
Primary and secondary amines react reversibly with carbon dioxide (which is ubiquitous in laboratory air) to form carbamic acid, which immediately reacts with a second equivalent of free amine to form an ammonium carbamate salt.
The Reaction:
This solid precipitate is often mistaken for "crust" or impurities. Heating the sample to "dry" it often decomposes the carbamate, releasing CO₂ and giving a false sense of purity, yet the stoichiometry of the remaining bulk material may already be compromised.
Mechanism Visualization
The following diagram illustrates the degradation cycle and the intervention points required to break it.
Figure 1: The degradation pathway of chiral amines exposed to air. Note that CO₂ absorption forms a stable salt, unlike simple hydration.
Storage Protocols
The integrity of the chiral center and the chemical purity depend on the "Cold-Dark-Dry" triad.
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C | Lowers kinetic rate of oxidation and CO₂ absorption. (Note: Some specific amines require -20°C; consult SDS). |
| Atmosphere | Argon or N₂ | Argon is heavier than air and provides a better "blanket" for liquids in storage bottles than Nitrogen. |
| Container | Amber Glass + Teflon Liner | Amber glass prevents photo-oxidation (which can lead to racemization via radical mechanisms). Teflon liners prevent leaching from plastic caps. |
| Sealing | Parafilm® + Desiccator | Primary seal: Screw cap. Secondary seal: Parafilm. Tertiary: Store bottle inside a desiccator cabinet or secondary jar with activated silica gel. |
The "Sure/Seal" Approach
For high-value chiral amines, adopt the industry-standard "Sure/Seal" technique [1]:
-
Never remove the cap.
-
Pierce the septum with a nitrogen-flushed needle to create positive pressure.
-
Withdraw liquid via a second syringe.
-
Upon needle removal, the septum reseals.
Handling Protocols
Choose the protocol based on the required precision and the reagent's cost.
Protocol A: The "Cone of Inertness" (Benchtop Weighing)
Use for: Routine synthesis, stoichiometries > 1 mmol.
-
Preparation: Place an inverted funnel connected to a dry Nitrogen line over the balance pan.
-
Flow Rate: Adjust N₂ flow so it can be felt against the back of your hand but does not disturb the balance reading.
-
Transfer:
-
Open the amine container under the funnel.
-
Aliquot quickly into a tared vial.
-
Cap the vial immediately while still under the N₂ stream.
-
-
Validation: If the amine fumes (white smoke) upon opening, it is reacting with atmospheric moisture/CO₂. The container is compromised.
Protocol B: The "Schlenk Transfer" (High Precision)
Use for: Catalytic studies, stoichiometries < 1 mmol, or highly expensive ligands.
-
Setup: Use a Schlenk line with double-manifold (Vacuum/Argon).
-
Purge: Cycle the receiving flask 3 times (Vacuum
Argon). -
Transfer:
-
Use a gas-tight syringe (Hamilton type).
-
Flush syringe with Argon 3 times.
-
Insert needle into the amine storage bottle (through septum).
-
Draw liquid and inject into the receiving flask against a counter-flow of Argon.
-
Handling Decision Matrix
Figure 2: Decision matrix for selecting the appropriate handling protocol based on scale and equipment availability.
Quality Control: Analytical Validation
Trusting the label on a stored bottle is a critical error. Verify purity before use.
Karl Fischer (KF) Titration for Amines
Standard KF reagents will fail with amines. Amines are basic; they raise the pH of the KF solution (>8), causing a side reaction where Iodine is consumed non-stoichiometrically, leading to vanishing endpoints and artificially high water content readings [2].
The Validated Protocol:
-
Solvent System: Use a methanol-based KF solvent.[1]
-
Buffering (CRITICAL): Add Benzoic Acid or Salicylic Acid to the titration vessel before the sample.
-
Target: Neutralize the amine to keep the pH between 5–7.
-
Ratio: Add enough acid to be in molar excess of the amine sample being injected.
-
-
Execution: Inject sample. If the drift is stable and endpoint is sharp, the result is valid.
Chiral Purity (e.g., HPLC/GC)
-
Sample Prep: Dissolve the amine in a solvent containing 0.1% Diethylamine (DEA) or Triethylamine (TEA).
-
Why? Silica-based chiral columns have acidic silanol groups. Without a basic additive in the mobile phase/sample, the chiral amine will tail severely or bind irreversibly to the column, ruining both the analysis and the column [3].
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| White crust on bottle cap | Carbamate formation due to CO₂ leak. | Do not scrape crust into bottle. Transfer liquid to new bottle under Argon; discard crust. |
| Fuming upon opening | Reaction with humidity (HCl formation if acid chloride, or vigorous hydration). | The reagent is heavily compromised. Perform KF titration immediately. |
| KF Titration never ends | pH is too high (Side reaction). | Add Benzoic acid to the titration cup to buffer the system. |
| HPLC peaks are broad/tailing | Interaction with silanols. | Add 0.1% DEA or TEA to the mobile phase. |
References
-
Mettler Toledo. (2023). Karl Fischer Titration of Amines: Application Note. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALCEL® Columns (Mobile Phase Additives). Retrieved from [Link]
-
American Chemical Society (ACS). (2020). A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega. Retrieved from [Link]
Sources
Reagents for derivatization of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine
Application Note: Derivatization Strategies for the Enantiomeric Resolution and Detection of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine
Abstract
This guide provides comprehensive protocols for the derivatization of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine , a chiral primary amine intermediate often encountered in pharmaceutical synthesis and forensic analysis.[1] We address three critical analytical objectives: (1) Enantiomeric purity determination via LC-MS using Marfey’s Reagent, (2) Volatility enhancement for achiral GC-MS quantification using PFPA, and (3) Indirect chiral separation via GC-MS using N-TFA-L-Prolyl Chloride (TPC).[1]
Introduction & Molecule Analysis
The target molecule, (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine , possesses a primary amine functionality and a chiral center at the C2 position.[1] The "R" enantiomer specification necessitates rigorous chiral analysis to quantify potential "S" isomeric impurities.
Analytical Challenges:
-
Polarity: The primary amine group causes peak tailing on standard C18 or silica columns due to silanol interactions.
-
Chirality: Enantiomers possess identical physical properties in achiral environments, rendering them inseparable on standard columns without derivatization or expensive chiral stationary phases.[2]
-
Volatility: The free base is moderately volatile but susceptible to thermal degradation and adsorption in GC inlets.
Strategic Solution: We employ Chemical Derivatization to introduce chirality (diastereomer formation) or reduce polarity (acylation), enabling separation on robust, low-cost achiral columns (C18 for LC, 5% Phenyl-methylpolysiloxane for GC).[1]
Reagent Selection Matrix
The choice of reagent depends on the analytical platform and the specific data required (purity vs. quantification).
| Reagent | Full Name | Platform | Primary Application | Mechanism |
| FDAA | 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent) | LC-UV/MS | Chiral Purity | Nucleophilic Aromatic Substitution (SNAr) to form diastereomers.[1] |
| PFPA | Pentafluoropropionic Anhydride | GC-MS | Quantification (Achiral) | Acylation to improve volatility and electron-capture sensitivity.[1] |
| L-TPC | N-Trifluoroacetyl-L-prolyl chloride | GC-MS | Chiral Purity | Formation of diastereomeric amides separable on achiral GC columns.[1] |
Visual Workflow: Decision Tree
Caption: Decision matrix for selecting the appropriate derivatization reagent based on analytical goals.
Protocol 1: Chiral Resolution via LC-MS (Marfey's Reagent)[1]
Objective: To separate the (2R) target from (2S) impurities on a standard C18 column. Mechanism: FDAA reacts with the primary amine to form a diastereomeric pair. The L-FDAA-(2R)-amine elutes differently than the L-FDAA-(2S)-amine due to differences in hydrophobicity and intramolecular hydrogen bonding.[1]
Materials:
-
Buffer: 1 M Sodium Bicarbonate (NaHCO₃).[4]
-
Quench: 1 M Hydrochloric Acid (HCl).
-
Solvent: HPLC-grade Acetonitrile or Methanol.[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 0.5 mg of the amine sample in 100 µL of water (or water/methanol 1:1 if solubility is poor).
-
Alkalinization: Add 50 µL of 1 M NaHCO₃.
-
Causality: The amine must be unprotonated (free base) to act as a nucleophile. Bicarbonate buffers the pH to ~8.5, optimal for the reaction without hydrolyzing the reagent.
-
-
Reaction: Add 100 µL of 1% FDAA solution. Vortex for 15 seconds.
-
Incubation: Heat the vial at 40°C for 60 minutes .
-
Note: Do not overheat. Excessive heat can cause racemization of the reagent itself.
-
-
Quenching: Allow to cool, then add 50 µL of 1 M HCl.
-
Causality: Neutralizes the pH and stops the reaction. Acidic conditions also protonate the remaining amine, preventing column interaction.
-
-
Dilution: Dilute with 200 µL of Mobile Phase A (e.g., 0.1% Formic Acid in Water) before injection.
LC-MS Conditions:
-
Column: C18 (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[5]
-
Detection: UV at 340 nm (DNP group absorption) or MS (ESI positive mode).
Protocol 2: Volatility Enhancement via GC-MS (PFPA)
Objective: To analyze the amine by GC-MS for quantification with high sensitivity. Mechanism: Pentafluoropropionic anhydride (PFPA) replaces the active hydrogens on the amine with a pentafluoropropionyl group. This removes hydrogen bonding capability (lowering boiling point) and adds fluorine atoms (increasing mass and electron capture cross-section).
Materials:
-
Solvent: Ethyl Acetate (Anhydrous).
-
Scavenger: Triethylamine (Optional, to neutralize acid byproducts).
Step-by-Step Methodology:
-
Extraction/Solubilization: Dissolve 1 mg of sample in 200 µL of Ethyl Acetate.
-
Reagent Addition: Add 50 µL of PFPA.
-
Reaction: Cap the vial tightly and incubate at 60°C for 30 minutes .
-
Self-Validation: Ensure the vial cap has a PTFE liner to prevent corrosion from the propionic acid byproduct.
-
-
Evaporation: Evaporate the mixture to dryness under a gentle stream of nitrogen.
-
Causality: This removes the excess PFPA and the acidic byproduct, which would otherwise damage the GC column stationary phase.
-
-
Reconstitution: Reconstitute the residue in 200 µL of Ethyl Acetate or Toluene.
-
Analysis: Inject 1 µL into the GC-MS.
Protocol 3: Chiral GC Separation (L-TPC)
Objective: To resolve enantiomers using Gas Chromatography on an achiral column. Mechanism: L-TPC reacts to form diastereomeric amides.[1] The rigid proline ring in the reagent enhances the structural discrimination between the (R) and (S) forms of the analyte.
Materials:
-
Reagent: 0.1 M N-Trifluoroacetyl-L-prolyl chloride in Dichloromethane (DCM).
-
Base: Pyridine or Triethylamine.
Step-by-Step Methodology:
-
Preparation: Dissolve 1 mg of amine in 0.5 mL of DCM.
-
Basification: Add 10 µL of Pyridine.
-
Causality: Pyridine acts as an acid scavenger (HCl acceptor) to drive the reaction forward.
-
-
Derivatization: Add 50 µL of the L-TPC reagent.
-
Incubation: Allow to stand at room temperature for 30 minutes.
-
Wash (Critical): Wash the organic layer with 0.5 mL of 1 M HCl, then 0.5 mL of water.
-
Causality: This removes the pyridine and excess reagent hydrolysis products, protecting the GC liner.
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄.
-
Analysis: Inject the DCM layer into the GC-MS.
Visual Workflow: Reaction Mechanisms
Caption: Chemical pathways for Marfey's derivatization (forming diastereomers) and PFPA acylation (forming volatile derivatives).
References
-
Sigma-Aldrich (Merck). "Derivatization Reagents for GC: Acylation with Fluorinated Acid Anhydrides." Macherey-Nagel Application Notes. Available at: [Link]
-
Bhushan, R., & Brückner, H. "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 2004. Available at: [Link]
-
Mohr, S., et al. "Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride."[1] Chirality, 2015.[10] Available at: [Link]
Sources
- 1. ovid.com [ovid.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction temperature for (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine formation
Technical Support Center: Thermal Optimization for Chiral Amine Synthesis
Subject: Optimization of Reaction Temperature for (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine Formation via ω-Transaminase.
Executive Summary
This guide addresses the thermal optimization of the biocatalytic transamination required to synthesize (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine . Unlike simple ketone aminations, the synthesis of this
Temperature in this system is not merely a kinetic accelerator; it is the control switch balancing three competing factors:
-
Enzyme Stability: Preventing thermal denaturation of the ω-Transaminase (ATA).
-
Substrate Racemization: Ensuring the unreactive (S)-aldehyde racemizes fast enough to replenish the reactive (R)-aldehyde.
-
Stereoselectivity: Maintaining high enantiomeric excess (ee%) by minimizing non-selective background reactions.
Module 1: The Thermodynamic Landscape
In ATA-mediated DKR, you are operating a "race" between the enzymatic amination of the (R)-enantiomer and the spontaneous racemization of the (S)-enantiomer.
-
Low Temperature (<25°C): High enzyme stability and stereoselectivity, but the racemization of the substrate is often too slow, leading to a "50% yield wall" (kinetic resolution limit).
-
High Temperature (>45°C): Rapid substrate racemization (breaking the 50% wall), but high risk of enzyme unfolding and aggregation.
Visualizing the Thermal Trade-off:
Figure 1: The "Thermal Trilemma" in Dynamic Kinetic Resolution. Increasing temperature aids racemization but compromises biocatalyst longevity.
Module 2: Troubleshooting Guide (Q&A)
Q1: My conversion plateaus at exactly 50% despite running for 48 hours at 30°C. The enzyme is still active. What is happening? Diagnosis: You have hit the Kinetic Resolution Limit . Technical Explanation: The ATA is selectively aminating the (2R)-aldehyde. The remaining (2S)-aldehyde is not a substrate. At 30°C, the thermal energy is insufficient to overcome the rotational barrier required for the aldehyde to racemize (keto-enol tautomerization) at a rate that matches the enzyme's consumption. Corrective Action:
-
Thermal Shift: Increase temperature to 40°C or 45°C to accelerate spontaneous racemization.
-
pH Adjustment: If thermal increase is impossible due to enzyme fragility, slightly increase the pH (e.g., from 7.0 to 8.0). Base-catalyzed racemization is often more effective than thermal racemization for
-chiral aldehydes [1].
Q2: I increased the temperature to 50°C to improve yield, but the reaction stopped at 65% conversion, and the solution became cloudy.
Diagnosis: Thermal Denaturation and Aggregation .
Technical Explanation: Most wild-type ω-transaminases (e.g., from Vibrio fluvialis or Chromobacterium violaceum) have melting temperatures (
-
Step-down Protocol: Start the reaction at 45°C for the first 4 hours to drive initial rate, then ramp down to 35°C to preserve enzyme integrity for the long tail of the reaction.
-
Co-solvent Optimization: If using DMSO or Methanol to solubilize the lipophilic substrate, reduce the concentration. Organic solvents significantly lower the
of enzymes. 20% DMSO at 50°C is often fatal to ATAs; reduce to 5-10% or switch to a biphasic system (e.g., MTBE/Buffer) [2].
Q3: The product ee% dropped from 99% (at 25°C) to 92% (at 45°C). Is the enzyme losing selectivity? Diagnosis: Non-selective Background Reaction or Conformational Drift . Technical Explanation: While enzymes rarely "lose" intrinsic selectivity, higher temperatures can accelerate non-enzymatic imine formation or hydrolysis pathways that do not discriminate between enantiomers. Additionally, increased molecular vibration at the active site can allow the "wrong" substrate enantiomer to fit (induced fit looseness). Corrective Action:
-
Thermodynamic Control: Determine if the drop in ee% is kinetic (wrong substrate binding) or thermodynamic (product racemization). Incubate the pure (2R)-amine product at 45°C with the PLP cofactor. If it racemizes, the product itself is unstable at that T.
-
Engineered Variants: Switch to an evolved ATA variant (e.g., from Arthrobacter sp. lineage) designed for higher thermostability (
), which maintains rigid active site geometry at elevated temperatures [3].
Module 3: Experimental Optimization Protocol
Do not guess the optimal temperature. Use this Design of Experiments (DoE) approach to determine the precise "Goldilocks" temperature for your specific substrate/enzyme pair.
Reagents:
-
Substrate: 2-(4-Methoxy-2-methylphenyl)propanal (50 mM)
-
Amine Donor: Isopropylamine (1M, also acts as buffer/base) or L-Alanine + LDH/GDH recycling system.
-
Enzyme: (R)-selective ω-Transaminase (e.g., ATA-117 homolog or commercially available kit).[1][2]
Workflow:
-
Preparation: Prepare a master mix of buffer, substrate, and cofactor.
-
Screening: Aliquot into a PCR strip or 96-well plate. Set a thermal gradient (30°C to 60°C).
-
Sampling: Take timepoints at 1h (Initial Rate) and 24h (Total Conversion/Stability).
-
Analysis: Quench with acetonitrile, filter, and analyze via Chiral HPLC.
Visualization of Workflow:
Figure 2: Thermal Gradient Screening Workflow for determining optimal biocatalytic parameters.
Module 4: Data Interpretation & Reference Values
Use the table below to benchmark your results. These values represent typical behaviors for (R)-selective ATAs acting on
| Temperature | Initial Rate ( | 24h Conversion | Enzyme Stability | Risk Factor |
| 25°C | Low | < 50% (Stalled) | High (>1 week) | Kinetic Trap (Racemization too slow) |
| 35°C | Moderate | 60-70% | High (3-4 days) | Safe baseline |
| 45°C | High | > 90% (Optimal) | Moderate (24h) | Target Zone |
| 55°C | Very High | 40% (Crashed) | Low (< 2h) | Thermal Denaturation |
| 65°C | N/A | < 10% | None | Immediate Precipitation |
Critical Insight: If your target (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine is formed via the ketone route (1-(4-methoxy-2-methylphenyl)propan-2-one) rather than the aldehyde, the "50% wall" does not apply (as the ketone is prochiral, not racemic). In that case, prioritize 35-40°C to maximize enzyme life, as high temperature is not needed for racemization [4].
References
-
Mathew, S. & Yun, H. (2012).[2] "Omega-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids."[2][5] ACS Catalysis. Link
-
Guo, F. & Berglund, P. (2017). "Transaminase Biocatalysis: Optimization and Application." Green Chemistry. Link
-
Savile, C.K. et al. (2010).[1][2] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science. Link
-
Tufvesson, P. et al. (2011). "Process Considerations for the Asymmetric Synthesis of Chiral Amines using Transaminases." Biotechnology and Bioengineering.[4] Link
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. Growth optimization and identification of an ω-transaminase by a novel native PAGE activity staining method in a Bacillus sp. strain BaH isolated from Iranian soil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Resolving filtration issues with (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine precipitates
Welcome to the Technical Support Center for High-Value Chiral Intermediates.
Subject: Troubleshooting Filtration & Isolation of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine Case ID: #ISO-AMINE-2R-MMP Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary
The isolation of chiral primary amines like (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine presents unique challenges.[1] Unlike their achiral counterparts, these molecules often exhibit a high tendency for "oiling out" (Liquid-Liquid Phase Separation, LLPS) rather than crystallizing, particularly in the presence of impurities. Furthermore, as a primary amine, this compound is chemisorptive toward atmospheric CO₂, leading to the formation of insoluble carbamates that can clog filtration media.
This guide moves beyond basic filtration advice to address the physicochemical root causes of your isolation failure.
Part 1: Rapid Diagnostic Matrix
Identify your specific filtration failure mode below to jump to the relevant protocol.
| Symptom | Visual Characteristic | Root Cause | Immediate Action |
| Filter Clogging (Impermeable) | White/Off-white "paste" or "cement" on the filter paper.[1] | Particle Size Distribution (PSD) too narrow (Fines). Rapid nucleation created millions of sub-micron particles. | Stop filtration. Return to vessel. Perform Ostwald Ripening (See Protocol A). |
| "Gummy" Residue | Sticky, translucent solid that smears; solvent flows slowly. | Oiling Out (LLPS). The compound phase-separated as a liquid before solidifying, trapping impurities. | Re-dissolve in higher polarity solvent. Seed at Cloud Point (See Protocol B). |
| Gelatinous Mass | Thixotropic jelly; no distinct crystals visible. | Solvate/Gel Formation. Common with HCl salts in ether/water systems. | Solvent Swap. Switch to non-hydrogen bonding antisolvent (e.g., MTBE instead of Ether). |
| Crust Formation | White crust forming on funnel edges/surface during filtration. | Carbonate Formation. Reaction with atmospheric CO₂. | Blanket with N₂/Ar. Acidify immediately if isolating as salt. |
Part 2: Deep-Dive Troubleshooting Protocols
Protocol A: Remediation of "Fines" (Filter Clogging)
Use this when the precipitate is solid but blocks the filter due to microscopic particle size.
The Science: Rapid cooling or "crashing out" with anti-solvent creates high supersaturation, triggering massive nucleation but little crystal growth. This results in "fines" (<10 µm) that pack tightly, blocking solvent flow.
Step-by-Step Workflow:
-
Return to Vessel: Wash the clogged filter cake back into the crystallization reactor using the mother liquor.
-
Temperature Cycling (Ostwald Ripening):
-
Heat the slurry to 5–10°C below the dissolution temperature (do not fully dissolve).
-
Hold for 1 hour. Small particles will dissolve; large particles will grow (thermodynamic favorability).
-
Cool slowly (0.5°C/min) back to the isolation temperature.
-
-
Agitation Adjustment: Reduce stirring speed. High-shear impellers can fracture fragile amine needles, recreating fines.[1]
-
Refiltration: Use a filter aid (e.g., Celite 545) if purity requirements permit, or switch to a coarser frit (Porosity 3) initially.
Protocol B: Resolving "Oiling Out" (The Gummy Phase)
Use this when the product comes out as an oil droplets that later solidify into a sticky gum.
The Science: Chiral amines often have a metastable liquid region. If the crystallization temperature is above the melting point of the solvated solid, it separates as an oil.[2] This oil occludes impurities, making filtration impossible and purity low.
Step-by-Step Workflow:
-
Redissolution: Heat the mixture until the oil phase fully dissolves into a homogeneous solution.
-
Solvent Modification:
-
If using a binary system (e.g., Ethanol/Hexane), increase the ratio of the "good" solvent (Ethanol) slightly to lower supersaturation.
-
-
Seeding (Critical):
-
Cool the solution just to the point of turbidity (Cloud Point).
-
Add Seed Crystals (0.5 - 1.0 wt%): If no pure crystals exist, scratch the glass side or use a sonication probe to induce nucleation.
-
-
Controlled Cooling:
-
Cool at a very slow rate (0.1°C/min ). This forces growth onto the seeds rather than new oil droplet formation.
-
Part 3: The "Golden Standard" Isolation Strategy
If direct filtration of the free base continues to fail, convert to a salt. Amine salts generally exhibit superior crystallinity and filtration properties.
Recommended Salt Forms for (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine:
| Salt Type | Solvent System | Advantages | Disadvantages |
| Hydrochloride (HCl) | IPA / EtOAc | High melting point; usually breaks oils.[1] | Can be hygroscopic; excess HCl can cause hydrolysis of the methoxy group if heated. |
| L-Tartrate | Methanol / Acetone | Excellent for chiral amines; aids in enantiomeric upgrading.[1] | Tartrates can be very soluble; yield might be lower. |
| Oxalate | Ethanol / Ether | Often forms very crystalline, filterable needles. | Oxalic acid is toxic; not preferred for final pharma steps. |
Optimized HCl Salt Formation Protocol:
-
Dissolve crude amine (oil) in 5 volumes of Isopropyl Acetate (IPAc) or Ethyl Acetate .
-
Cool to 0–5°C .
-
Slowly add 1.05 equivalents of HCl (as a solution in IPA or Dioxane). Do not use aqueous HCl if possible to avoid gels.
-
Precipitate should form immediately. If oil forms, reheat to reflux and cool slowly (Protocol B).
-
Filter under N₂ atmosphere to prevent moisture uptake.
Part 4: Visual Decision Tree (Workflow)
Figure 1: Decision matrix for troubleshooting amine isolation failures based on physical state of the precipitate.
Part 5: Frequently Asked Questions (FAQ)
Q1: My precipitate turns into a liquid on the filter paper. Why? A: This is likely a Melting Point Depression issue caused by residual solvent or impurities. The "solid" you see in the flask is a solvate that is unstable in air. Fix: Do not pull air through the filter cake for too long. Wash immediately with a cold, volatile non-solvent (e.g., Pentane or Heptane) to displace the high-boiling mother liquor, then dry in a vacuum oven, not on the funnel.
Q2: Can I use water to wash the filter cake? A: No. Free base amines are often slightly soluble in water, and amine salts (like HCl) are highly soluble. Furthermore, water can induce gelation. Use cold Isopropyl Acetate or MTBE for washing.
Q3: The filtrate is cloudy even after passing through a 0.45 µm filter. A: You are experiencing "breakthrough" of colloidal fines. Fix: Use a Celite pad (diatomaceous earth) on top of your filter paper. The depth filtration provided by Celite traps colloids that surface filters miss.
Q4: I suspect my compound has absorbed CO₂. How do I remove the carbonate? A: Dissolve the contaminated solid in a biphasic mixture of Dichloromethane (DCM) and 1M NaOH . The high pH will convert the carbamate back to the free amine, which will partition into the DCM. Separate, dry over MgSO₄, and re-attempt crystallization under inert gas.
References
- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
-
Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1] (Source for Ostwald Ripening and particle engineering).
-
Org. Synth. 2004, 81, 195-203. Synthesis of Chiral Amines via Crystallization. (Demonstrates handling of similar chiral amine salts).
-
Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1] (Defines "oiling out" mechanisms and remediation).
-
Cheresources Community. (2022). Amine System Filtration Troubleshooting. (Industrial context on amine filtration issues).
Sources
Technical Support Center: Overcoming Solubility Challenges of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine
Welcome to the technical support guide for (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the inherent challenges associated with the aqueous solubility of this compound. Our approach is rooted in foundational chemical principles, providing not just protocols, but the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine in my aqueous buffer. Why is it poorly soluble?
A1: The limited aqueous solubility of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine stems directly from its molecular structure. The molecule contains a significant non-polar surface area, comprised of the methoxy-substituted phenyl ring and the propane backbone. These hydrophobic regions disrupt the highly structured hydrogen-bonding network of water, making dissolution energetically unfavorable.
While the primary amine group (-NH₂) is polar and capable of hydrogen bonding, its contribution is outweighed by the larger hydrophobic portion of the molecule.[1][2] Most aliphatic amines with more than six carbon atoms see a proportional decrease in water solubility.[2] Therefore, direct dissolution in neutral aqueous media is often unsuccessful, resulting in an insoluble suspension or oily precipitate.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO | Inferred from Name |
| Molecular Weight | 179.26 g/mol | Calculated |
| Key Structural Features | Phenyl Ring, Methoxy Group, Methyl Group, Primary Amine | Chemical Structure |
| Predicted Characteristic | Hydrophobic, Weakly Basic | General Amine Chemistry[1][3] |
Q2: What is the most straightforward, initial approach to solubilize this amine-containing compound?
A2: The most effective and widely used initial strategy is pH adjustment . The primary amine group on your compound is basic and can accept a proton (H⁺) from an acid to form a positively charged ammonium salt (R-NH₃⁺).[3] This salt is an ionic species that can readily form strong ion-dipole interactions with water molecules, dramatically increasing aqueous solubility.[3]
This equilibrium is governed by the pKa of the amine and the pH of the solution. By lowering the pH of your aqueous medium to at least 2 pH units below the compound's pKa, you can ensure that the vast majority of the molecules are in their protonated, soluble salt form. Most simple alkyl amines have pKa values in the range of 9.5 to 11.0.[2]
Workflow: Selecting a Solubilization Strategy
Here is a general workflow to guide your decision-making process when encountering solubility issues with (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine.
Caption: Decision workflow for solubilizing the target compound.
Experimental Protocol 1: Solubilization via pH Adjustment
Objective: To dissolve (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine by converting it to its soluble hydrochloride salt.
Materials:
-
(2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine
-
High-purity water (e.g., Milli-Q®) or desired aqueous buffer
-
1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
Procedure:
-
Preparation: Weigh the desired amount of the amine compound and add it to your target volume of water or buffer. This will initially form a cloudy suspension.
-
Acidification: While stirring the suspension, add 1 M HCl dropwise.
-
Monitoring: Monitor the pH and the clarity of the solution. As the pH drops, the solid material will begin to dissolve.
-
Endpoint: Continue adding acid until the solution becomes completely clear. Record the final pH. A pH value between 4 and 5 is typically sufficient for full solubilization of similar amines.
-
Stock Solution: This clear, acidic solution is now your stock solution. It can be further diluted into your final experimental medium, but be mindful that diluting into a neutral or basic buffer may cause precipitation if the final pH rises significantly.
Self-Validation:
-
Trustworthiness: The visual endpoint (a completely clear solution) confirms that the compound has dissolved. If the solution remains cloudy even at pH < 2, another solubility issue may be present, or the compound may have limited salt solubility.
-
Reversibility Check: To confirm that solubility is pH-dependent, take a small aliquot of the clear acidic solution and slowly add a base (e.g., 1 M NaOH). The compound should precipitate out as the solution becomes neutral or basic, confirming the mechanism of solubilization.[4][5]
Q3: I successfully dissolved my compound using acid, but it crashes out when I add it to my neutral pH cell culture media. What should I do?
A3: This is a common and expected issue known as pH-shift precipitation . Your acidic stock solution is stable, but when diluted into a larger volume of buffered media at a higher pH (e.g., pH 7.4), the equilibrium shifts back towards the unprotonated, insoluble free-base form, causing it to precipitate.
To overcome this, you need to employ a method that keeps the molecule soluble at or near neutral pH. The primary strategies are co-solvency, complexation with cyclodextrins, or micellar solubilization using surfactants.
Troubleshooting & Advanced Strategies
Q4: How can co-solvents help, and which ones should I choose?
A4: Co-solvents are water-miscible organic solvents that, when added to water, alter the polarity of the solvent system.[6] They work by reducing the overall polarity of the aqueous environment, making it more favorable for the hydrophobic portions of your compound to dissolve. Essentially, they reduce the dielectric constant of the solvent mixture and can disrupt water's hydrogen bonding network, creating "pockets" for the drug molecule.[6]
| Co-Solvent | Starting Concentration (v/v) | Notes & Considerations |
| Ethanol | 5-20% | Biologically compatible at low concentrations. Can cause protein precipitation at higher levels. |
| Propylene Glycol (PG) | 5-20% | Common pharmaceutical excipient. Can increase viscosity. |
| Polyethylene Glycol 400 (PEG 400) | 5-20% | Low toxicity, widely used. Can be viscous. |
| Dimethyl Sulfoxide (DMSO) | 0.1-5% | Very strong solvent, but can have significant biological effects and must be used at the lowest effective concentration. |
Experimental Protocol 2: Co-Solvent Screening
Objective: To determine an effective co-solvent and its minimum required concentration.
Procedure:
-
Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 100 mg/mL in DMSO).
-
In a series of tubes, prepare your final aqueous buffer.
-
Add small, precise amounts of the co-solvent stock solution to the aqueous buffer to achieve final co-solvent concentrations of 1%, 2%, 5%, and 10%.
-
Vortex each tube vigorously and observe for precipitation immediately and after a set time (e.g., 30 minutes).
-
The lowest concentration that remains clear is your optimal co-solvent level for this compound concentration.
Causality: This titration method allows you to find the "solubility tipping point" without using excessive amounts of the organic solvent, which could interfere with downstream biological assays.
Q5: What are cyclodextrins, and how can they improve solubility at neutral pH?
A5: Cyclodextrins (CDs) are cyclic oligosaccharides that have a unique donut-shaped structure.[7] The exterior of the donut is hydrophilic, while the central cavity is hydrophobic. This structure allows the cyclodextrin to act as a "host" molecule, encapsulating the hydrophobic portion (the "guest" molecule, in this case, the phenyl ring of your compound) within its cavity.[7][8]
This formation of an "inclusion complex" shields the hydrophobic part of your drug from the water, presenting a new, larger molecule with a hydrophilic exterior to the solvent.[9] This dramatically increases the apparent water solubility of the compound without altering the pH.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[10]
Caption: Encapsulation of the hydrophobic compound by a cyclodextrin host.
Experimental Protocol 3: Solubilization with Cyclodextrins
Objective: To prepare a soluble inclusion complex using HP-β-CD.
Materials:
-
(2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (pH 7.4)
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare CD Solution: Dissolve a molar excess of HP-β-CD (e.g., 5-10 fold molar excess relative to your compound) in the desired aqueous buffer.
-
Add Compound: Add the weighed amount of your solid amine compound directly to the HP-β-CD solution.
-
Complexation: Vigorously mix the solution. This can be done by vortexing for several minutes or sonicating in a bath sonicator for 10-30 minutes. The energy input facilitates the inclusion of the guest molecule into the cyclodextrin cavity.
-
Clarification: If some solid remains, it may indicate that saturation has been reached. The solution can be filtered through a 0.22 µm syringe filter to remove any undissolved excess, yielding a clear, soluble stock of the complex.
Q6: When are surfactants a good option, and how do they work?
A6: Surfactants are amphiphilic molecules, meaning they have a polar (hydrophilic) "head" and a non-polar (hydrophobic) "tail". In water, above a specific concentration called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[11][12]
The hydrophobic tails face inward, creating an oily, non-polar core, while the hydrophilic heads face outward, interacting with the water.[13] This micellar core provides a perfect microenvironment to dissolve your poorly water-soluble compound, effectively hiding it from the water.[11][13] Non-ionic surfactants like Polysorbate 80 (Tween® 80) are commonly used in biological research due to their relatively low toxicity.[14]
When to Use Surfactants:
-
When pH adjustment is not an option.
-
When co-solvents interfere with your assay.
-
When cyclodextrins are ineffective or cost-prohibitive.
-
Caution: Surfactants can disrupt cell membranes and interfere with certain protein assays, so their compatibility must always be verified.
References
- The Role of Surfactants in Solubilization of Poorly Soluble Drugs.Vertex AI Search
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.Pharma Excipients
- Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure.Taylor & Francis Online
- A system for enhancing the water dissolution rate and solubility of poorly soluble drugs.
- Solubilization techniques used for poorly water-soluble drugs.
- Accuracy of calculated pH-dependent aqueous drug solubility.PubMed
- Solubility and pH of amines.University of Liverpool
- Techniques for solubility enhancement of Hydrophobic drugs: A Review.
- Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.International Journal of Pharmaceutical and Phytopharmacological Research
- Dependence of Solubility on pH: Videos & Practice Problems.Pearson
- cyclodextrin inclusion complexes: Topics by Science.gov.Science.gov
- Complex formation between α-cyclodextrin and amines in w
- Principles of Drug Action 1, Spring 2005, Amines.University of the Sciences in Philadelphia
- Cyclodextrin inclusion complexes: studies of the variation in the size of alicyclic guests.
- Cyclodextrins, Surfactants and Their Inclusion Complexes.MDPI
- 23.1. Properties of amines | Organic Chemistry II.Lumen Learning
- A Review on Solubility Enhancement Methods for Poorly W
- Technical Support Center: Enhancing Hydrophobic Molecule Solubility with Amino-PEG27-amine.BenchChem
- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
- Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review.MDPI
- 2-(4-Methoxyphenyl)propan-1-amine | C10H15NO | CID 202625.PubChem
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.International Journal of Pharmaceutical Sciences
Sources
- 1. issr.edu.kh [issr.edu.kh]
- 2. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. eijppr.com [eijppr.com]
- 8. mdpi.com [mdpi.com]
- 9. japer.in [japer.in]
- 10. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. EP0179583A1 - A system for enhancing the water dissolution rate and solubility of poorly soluble drugs - Google Patents [patents.google.com]
Purification strategies for (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine without chromatography
The following technical guide details the non-chromatographic purification of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine , a chiral
Case ID: PUR-AMINE-2R-MM Status: Active Severity: Critical (Purity & Enantiomeric Excess Required) Subject: Non-Chromatographic Isolation & Purification Strategy
⚡ Quick Diagnostic: What are you seeing?
Before proceeding with the full protocol, identify your current failure mode:
| Symptom | Probable Cause | Immediate Action |
| Oiling Out (Liquid-Liquid Phase Separation) | Supersaturation is too high or temperature dropped too fast. | Re-heat to dissolve. Add seed crystals at cloud point. Cool slowly (1°C/min). |
| Low Enantiomeric Excess (ee) | Eutectic composition reached; impure starting material. | Switch from HCl salt to Tartrate or Mandelate salt for chiral upgrading. |
| Gummy/Sticky Solid | Trapped solvent or amorphous state. | Triturate with non-polar solvent (Heptane/MTBE) to induce crystallization. |
| Color Persistence | Oxidation products or polymeric impurities. | Perform activated carbon treatment during the acid-base extraction step. |
🛠️ Core Protocol: The "Salt-Break-Recrystallize" Workflow
This strategy relies on the differential solubility of the amine salt versus neutral impurities and the lattice energy differences between enantiomers to achieve high purity without silica gel chromatography.
Phase 1: Acid-Base Extraction (Chemical Purity Upgrade)
Objective: Remove neutral organic impurities and non-basic byproducts.
-
Dissolution: Dissolve the crude amine oil in Isopropyl Acetate (IPAc) or Dichloromethane (DCM) (10 volumes).
-
Acid Extraction: Extract the organic layer with 1M aqueous HCl (3 x 3 volumes).
-
Mechanism:[1] The amine converts to the water-soluble hydrochloride salt (
). Neutral impurities remain in the organic layer.
-
-
Wash: Wash the combined aqueous acidic layers with a small amount of DCM to remove entrained organics.
-
Basification: Cool the aqueous layer to 0-5°C. Slowly adjust pH to >12 using 50% NaOH or aq. Ammonia .
-
Critical Checkpoint: Ensure temperature <10°C to prevent potential side reactions or racemization (though rare for primary amines).
-
-
Re-extraction: Extract the liberated free base into Methyl tert-butyl ether (MTBE) or Toluene .
-
Drying: Dry over anhydrous
, filter, and concentrate to obtain the "Chemically Enriched" oil.
Phase 2: Targeted Salt Formation (Physical State Control)
Objective: Convert the oil into a crystalline solid to reject structural isomers and upgrade ee.
Recommended Salt: (L)-Tartrate or Hydrochloride .
-
Note: Tartrates often form better defined crystals for chiral amines than HCl, which can be hygroscopic.
Protocol (Using L-Tartaric Acid):
-
Solvent Selection: Dissolve the enriched amine oil in Ethanol (EtOH) (5 volumes).
-
Acid Addition: Prepare a solution of L-Tartaric acid (1.05 equivalents) in EtOH (5 volumes).
-
Mixing: Add the acid solution dropwise to the amine solution at 50-60°C.
-
Crystallization:
-
Isolation: Filter the solid. Wash with cold EtOH/MTBE (1:1).
Phase 3: Recrystallization (Optical Purity Upgrade)
Objective: Upgrade ee from >90% to >99%.
-
Reflux: Suspend the wet cake in Methanol (MeOH) or Isopropanol (IPA) . Heat to reflux until dissolved.
-
Cooling: Cool to RT.
-
Filtration: Collect the crystals.
-
Validation: Check melting point and specific rotation
.
-
📊 Visual Workflow: Process Logic
Caption: Logical flow for the purification of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine, emphasizing the iterative loop for optical purity.
❓ Troubleshooting & FAQs
Q1: The salt is "oiling out" instead of crystallizing. Why?
A: This is a classic Liquid-Liquid Phase Separation (LLPS). It occurs when the salt is generated in a solvent system where the "oiled" phase is more stable than the crystalline phase at that temperature, often due to high supersaturation or impurities acting as solvents.[2][4] Fix:
-
Re-heat the mixture until the oil dissolves back into a single phase.
-
Add a "bridge" solvent (e.g., a small amount of Methanol) to increase solubility slightly.
-
Seed the solution at a temperature above the oiling-out point but below the saturation point.
-
Slow Down: Cool at a rate of 0.5°C/min. Rapid cooling promotes oiling.[2]
Q2: My yield is low (<50%). Where did the product go?
A: Check the mother liquor (filtrate).[1]
-
Scenario A: Product is still in solution. Action: Concentrate the mother liquor and add an antisolvent (MTBE/Heptane).
-
Scenario B: Product was lost during Acid-Base extraction. Action: Check the pH of the aqueous layers.[5] If pH < 12 during basification, the amine is still protonated and trapped in the water.
Q3: How do I remove the "Des-methyl" impurity?
A: Structural analogs like the des-methyl variant often co-crystallize.
-
Strategy: Use a derivatization approach if crystallization fails. React the amine with a bulky protecting group (e.g., Boc-anhydride), recrystallize the Boc-protected amine (which often has different solubility properties), and then deprotect.
-
Alternatively, switch the counter-ion. If Tartrate fails, try Mandelic acid or Dibenzoyl-L-tartaric acid , which create a more sterically crowded lattice that may exclude the smaller impurity.
📚 References
-
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The definitive text on chiral resolution via crystallization).
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. Link (Chapter on crystallization and salt selection).
-
Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link (Guide to selecting counter-ions for amine purification).
-
Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Strategies for preventing oiling out).
Sources
Validation & Comparative
Chiral HPLC methods for separating (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine enantiomers
This guide outlines a high-performance liquid chromatography (HPLC) strategy for the enantioseparation of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine .
Executive Summary
The target molecule, (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine , represents a specific class of chiral amines known as
This structural distinction is critical for method selection. While Crown Ether columns are the gold standard for
Comparative Analysis of Separation Methods
The following table compares the three primary methodologies available for this separation.
| Feature | Method A: Immobilized Polysaccharide (Recommended) | Method B: Coated Polysaccharide (Traditional) | Method C: Crown Ether (Specialized) |
| Column | Chiralpak IA / IC (Amylose/Cellulose derivative) | Chiralpak AD-H / OD-H | Crownpak CR-I(+) |
| Mode | Normal Phase / Polar Organic | Normal Phase | Reversed Phase |
| Mobile Phase | n-Hexane : IPA : Diethylamine (DEA) | n-Hexane : IPA : DEA | pH 1.5 HClO₄ (aq) : Methanol |
| Mechanism | H-bonding, | H-bonding, | Host-Guest complexation (Ammonium ion) |
| Selectivity ( | High (Excellent for | High (Standard for aryl-amines) | Moderate/Low (Distance to chiral center reduces resolution) |
| Robustness | Excellent (Solvent resistant) | Moderate (Restricted solvents) | Good (Acidic conditions only) |
| Throughput | High (Low viscosity solvents) | High | Low (Requires lower flow rates/temp) |
Detailed Experimental Protocols
Method A: The "Gold Standard" Protocol (Polysaccharide Normal Phase)
This method utilizes the Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica). The immobilized nature allows for robust method development without fear of stripping the selector.
Rationale: The ortho-methyl substituent on the phenyl ring creates a "twisted" conformation that fits uniquely into the helical groove of the amylose polymer. The basic additive (DEA) is non-negotiable to suppress the ionization of the primary amine, preventing peak tailing.
Step-by-Step Workflow:
-
System Preparation:
-
Flush the HPLC system with Isopropanol (IPA) to remove any reversed-phase solvents (water/methanol).
-
Switch to n-Hexane to equilibrate the lines.
-
-
Mobile Phase Preparation:
-
Composition: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Note: Use HPLC-grade DEA. The 0.1% concentration ensures the amine remains in the free-base form (
) rather than the ammonium form ( ), which interacts poorly with the carbamate CSP.
-
-
Sample Preparation:
-
Dissolve 1.0 mg of the racemic amine in 1.0 mL of Ethanol or IPA .
-
Avoid: Do not dissolve in pure hexane as the polar amine may precipitate or adsorb to the vial.
-
-
Chromatographic Conditions:
-
Column: Chiralpak IA (4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C (Lowering to 10°C can improve resolution if
). -
Detection: UV at 280 nm (targets the electron-rich methoxy-phenol ring) or 230 nm .
-
-
Validation Check:
-
Inject the racemate. Expect two peaks.
-
Calculate Resolution (
). If , decrease the IPA content to 5% (95:5:0.1).
-
Method B: Reversed-Phase Screening (Crown Ether)
Use this only if Method A fails or if MS-compatibility is strictly required (avoiding DEA).
Rationale: Crown ethers form a complex with the primary ammonium ion (
-
Mobile Phase: Perchloric acid (HClO₄) pH 1.5 (aq) : Methanol (80 : 20).
-
Column: Crownpak CR-I(+) (3.0 x 150 mm).
-
Temperature: 10°C - 15°C (Low temperature is critical to stabilize the host-guest complex).
-
Flow Rate: 0.4 mL/min.
-
Observation: If the peaks overlap significantly, this confirms that the chiral center is too distal from the ammonium group for this selector.
Method Development Decision Tree
The following diagram illustrates the logical flow for developing the separation method, prioritizing the most likely successful path.
Caption: Decision tree for method development, prioritizing polysaccharide phases due to the
Mechanistic Insight: Why Polysaccharides Work Best
To understand the "Expertise" behind selecting Chiralpak IA over Crownpak, we must visualize the molecular interaction.
-
The Challenge: The chiral center is at C2, but the amine binding group is at C1.
-
The Solution: The 4-Methoxy and 2-Methyl groups on the phenyl ring are bulky.
-
In the Amylose cavity (Chiralpak IA), the molecule cannot rotate freely.
-
The ortho-methyl group forces the phenyl ring to twist relative to the propyl chain.
-
This "locked" conformation creates a distinct 3D shape for the (R) and (S) enantiomers, which the helical amylose polymer can distinguish via steric hindrance and
- stacking.
-
Caption: Mechanistic interaction model showing how the ortho-substituted phenyl ring aids chiral recognition within the CSP groove.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Residual Silanol interactions or Amine ionization. | Increase DEA to 0.15% or 0.2%. Ensure column is fully equilibrated (20+ column volumes). |
| Broad Peaks | Slow mass transfer or solubility issues. | Increase column temperature to 35°C (if resolution permits) to improve kinetics. |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in Mobile Phase (or close equivalent). Avoid pure ethanol if injecting large volumes into hexane. |
| Low Resolution ( | Insufficient retention. | Reduce IPA concentration (e.g., go from 10% to 2-5% IPA ). Switch modifier to Ethanol (often changes selectivity). |
References
-
Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC. Daicel Corporation. Link
- Snyder, L. R., et al.Introduction to Modern Liquid Chromatography. Wiley, 3rd Edition. (General HPLC Theory).
- Beesley, T. E., & Scott, R. P.Chiral Chromatography. Wiley. (Mechanisms of Polysaccharide CSPs).
- Hyun, M. H. "Characterization of Liquid Chromatographic Chiral Separation on Crown Ether-Based Stationary Phases". Journal of Separation Science. (Limitations of crown ethers for beta-chiral amines).
-
BenchChem. 2-Phenylpropylamine Structure and Properties. (Structural analog data). Link[2]
Sources
A Senior Application Scientist's Guide to the NMR Spectral Analysis of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine
Introduction
In the landscape of pharmaceutical development and asymmetric synthesis, the precise structural characterization of chiral molecules is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine is a chiral building block whose stereochemistry and substitution pattern demand a robust analytical approach for unambiguous confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the synergistic use of ¹H, ¹³C, and advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer), provides an unparalleled, non-destructive window into the molecule's three-dimensional structure.
This guide moves beyond a simple recitation of spectral data. As a Senior Application Scientist, my objective is to provide you, my fellow researchers and drug development professionals, with a comprehensive framework for interpreting the NMR data of this specific amine. We will explore the causality behind the observed chemical shifts and coupling patterns, present self-validating experimental protocols, and compare the power of NMR with alternative analytical methodologies.
Section 1: Molecular Structure and NMR Implications
Before delving into the spectra, a thorough understanding of the molecule's structure is paramount. The key features dictate the entire NMR landscape.
-
Chiral Center (C2): The stereogenic carbon at position 2 is the most significant feature. Its presence renders the adjacent methylene protons (-CH₂-NH₂) diastereotopic. This means they are chemically non-equivalent and will, therefore, have distinct chemical shifts and couplings, a critical feature to watch for in the ¹H NMR spectrum.[1][2][3]
-
Substituted Aromatic Ring: The 1,2,4-trisubstituted benzene ring will produce a complex splitting pattern in the aromatic region of the ¹H NMR spectrum. The electron-donating methoxy group (-OCH₃) and the weakly donating methyl group (-CH₃) will influence the chemical shifts of the aromatic protons and carbons.[4][5]
-
Propan-1-amine Side Chain: This aliphatic chain contains the chiral center, the aforementioned diastereotopic methylene protons, a methine proton, and a terminal methyl group, each of which will give a distinct signal.
Caption: Structure of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine with atom numbering.
Section 2: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides the initial, high-resolution fingerprint of the molecule, detailing the electronic environment of every proton and its neighboring protons.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the amine sample.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Scientist's Note: CDCl₃ is a standard choice due to its excellent solubilizing power for a wide range of organic molecules and its single, easily identifiable residual solvent peak at ~7.26 ppm. Tetramethylsilane (TMS) is added as an internal standard for chemical shift calibration (δ = 0.00 ppm).[6]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Scientist's Note: Shimming is a critical step that corrects for minor inhomogeneities in the magnetic field, resulting in sharp, symmetrical peaks, which is essential for resolving complex splitting patterns.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: Spectral width of ~16 ppm, acquisition time of ~4 seconds, relaxation delay of 2-5 seconds, and 16-64 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals and calibrate the spectrum using the TMS peak at 0.00 ppm.
-
Data Interpretation and Analysis
The following table presents an expected ¹H NMR data set for the target molecule.
| Signal Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| A | 7.05 - 6.95 | 1H | d | J ≈ 8.4 | H-aryl (position 6) |
| B | 6.75 - 6.65 | 2H | m | - | H-aryl (positions 3 & 5) |
| C | 3.79 | 3H | s | - | -OCH₃ |
| D | 3.20 - 3.05 | 1H | m | - | CH (position 2) |
| E | 2.95 - 2.75 | 2H | m | - | -CH₂ NH₂ (diastereotopic) |
| F | 2.25 | 3H | s | - | Aryl-CH₃ |
| G | 1.40 | 2H | br s | - | -NH₂ |
| H | 1.18 | 3H | d | J ≈ 6.8 | -CH(CH₃ ) |
Detailed Analysis:
-
Aromatic Region (A, B): The three aromatic protons are non-equivalent. The proton at position 6 (Signal A), being ortho to the bulky alkyl substituent, will likely appear as a doublet. The protons at positions 3 and 5 (Signal B) will be a more complex multiplet due to coupling with each other and with the proton at position 6. Their chemical shifts are upfield relative to benzene (7.3 ppm) due to the electron-donating effects of the methoxy and methyl groups.[7]
-
Methoxy Protons (C): The three protons of the methoxy group are equivalent and show no coupling to other protons, resulting in a sharp singlet at approximately 3.8 ppm, a characteristic shift for an aromatic methoxy group.[8]
-
Aromatic Methyl Protons (F): Similar to the methoxy group, the aromatic methyl protons appear as a singlet, but at a more upfield position (~2.25 ppm) compared to the methoxy group.[9]
-
Chiral Side Chain (D, E, H):
-
The methine proton (CH, Signal D) is coupled to both the methyl protons (H) and the diastereotopic methylene protons (E), resulting in a complex multiplet.
-
The methyl protons of the side chain (H) are coupled only to the methine proton, giving a clean doublet.
-
The methylene protons (-CH₂NH₂, Signal E) are the key indicator of the chiral environment. Because they are diastereotopic, they are non-equivalent.[3][10] They will couple to each other (geminal coupling) and to the methine proton (vicinal coupling), producing a complex multiplet. In a higher field spectrometer, this might resolve into two distinct signals, each a doublet of doublets.
-
-
Amine Protons (G): The -NH₂ protons typically appear as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. Their chemical shift can be highly variable and is dependent on concentration and solvent.[11]
Section 3: ¹³C NMR and DEPT-135 Spectral Analysis
While ¹H NMR maps out the proton framework, ¹³C NMR reveals the carbon skeleton of the molecule. Combining it with a DEPT-135 experiment allows for the unambiguous assignment of each carbon type (C, CH, CH₂, CH₃).
Experimental Protocol: ¹³C and DEPT-135 Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
-
Instrument Setup (100 MHz for ¹³C on a 400 MHz spectrometer):
-
Use the same lock and shim settings from the ¹H experiment.
-
Switch the nucleus to ¹³C.
-
-
Data Acquisition:
-
¹³C {¹H} Broadband Decoupled: Acquire a standard proton-decoupled ¹³C spectrum. This removes C-H coupling, so each unique carbon appears as a singlet. Due to the low natural abundance of ¹³C, more scans are required (~1024 or more).
-
DEPT-135: Run the DEPT-135 pulse sequence.
-
Scientist's Note: The DEPT-135 experiment is invaluable. It differentiates carbon types based on the number of attached protons: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons (C) do not appear in the DEPT spectrum.[12][13] This provides a powerful cross-validation of the ¹³C assignments.
-
Caption: A typical NMR experimental workflow for structural elucidation.
Data Interpretation and Analysis
| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment |
| 157.5 | Absent | C -OMe (Aromatic C4) |
| 135.8 | Absent | Aryl-C (Aromatic C2) |
| 130.5 | Absent | C -CH (Aromatic C1) |
| 129.8 | Positive (CH) | C H (Aromatic C6) |
| 115.4 | Positive (CH) | C H (Aromatic C5) |
| 111.0 | Positive (CH) | C H (Aromatic C3) |
| 55.2 | Positive (CH₃) | -OC H₃ |
| 48.5 | Negative (CH₂) | -C H₂NH₂ |
| 42.1 | Positive (CH) | C H (Position 2) |
| 20.5 | Positive (CH₃) | Aryl-C H₃ |
| 18.9 | Positive (CH₃) | -CH(C H₃) |
Detailed Analysis:
-
Aromatic Carbons (110-160 ppm): Six distinct signals are expected, confirming the asymmetry of the ring. The carbon attached to the electronegative oxygen of the methoxy group (C4) is the most deshielded (~157.5 ppm).[14][15] The three quaternary carbons (C1, C2, C4) are identified by their absence in the DEPT-135 spectrum. The remaining three signals are assigned to the protonated aromatic carbons, confirmed by their positive phase in the DEPT-135 spectrum.
-
Aliphatic Carbons (15-60 ppm):
-
The methoxy carbon (-OCH₃) appears around 55 ppm, a characteristic region.[16][17]
-
The key DEPT-135 signal is the negative peak for the methylene carbon (-CH₂NH₂) around 48.5 ppm, confirming its identity.
-
The methine carbon (CH) and the two methyl carbons (Aryl-CH₃ and side-chain -CH₃) all show positive DEPT-135 signals and are assigned based on established chemical shift ranges.
-
Section 4: Comparison with Alternative Analytical Techniques
While NMR is exceptionally powerful for structural elucidation, it is often complemented by other techniques, especially for determining enantiomeric purity.
Caption: Decision workflow for analyzing the enantiomeric purity of a chiral amine.
| Technique | Principle | Advantages | Disadvantages |
| NMR with Chiral Derivatizing Agents (CDAs) | The chiral amine is reacted with a CDA (e.g., Mosher's acid) to form a mixture of diastereomers. These diastereomers have different NMR spectra, allowing for quantification by integration.[18][19][20] | High accuracy; provides structural information simultaneously; can be done directly in the NMR tube. | Requires a derivatization step; CDA must be enantiomerically pure; potential for kinetic resolution. |
| Chiral High-Performance Liquid Chromatography (HPLC) / Supercritical Fluid Chromatography (SFC) | Enantiomers are physically separated on a chiral stationary phase (CSP) due to differential interactions, leading to different retention times.[21][22][23] | Direct separation and quantification; high sensitivity; well-established for quality control. | Requires method development to find a suitable CSP and mobile phase; destructive technique; provides no structural information beyond retention time. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the molecule, confirming molecular weight and fragmentation patterns. | Extremely high sensitivity; provides molecular formula confirmation. | Does not provide detailed stereochemical information on its own; cannot differentiate between enantiomers without a chiral separation front-end (e.g., LC-MS). |
Senior Scientist's Recommendation: For complete characterization, a multi-faceted approach is optimal. Use ¹H, ¹³C, and DEPT NMR for unambiguous structural confirmation. For enantiomeric purity, Chiral HPLC or SFC is the industry gold standard for routine quality control due to its robustness and high throughput.[24] NMR with a chiral derivatizing agent is an excellent orthogonal method for validation and is particularly useful during research and development when structural confirmation and purity are needed from a single sample.
Conclusion
The comprehensive analysis of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine by ¹H and ¹³C NMR spectroscopy, enhanced by the DEPT-135 experiment, provides a definitive and detailed picture of its molecular structure. The key spectral features—the complex aromatic signals, the characteristic methoxy and methyl singlets, and most importantly, the signals arising from the chiral center's influence, such as the diastereotopic methylene protons—all serve as interlocking pieces of evidence. By understanding the principles behind these observations and employing rigorous, self-validating experimental protocols, researchers can confidently confirm the identity and structure of this and similar chiral molecules, ensuring the integrity of their scientific endeavors.
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Pu, L., & Li, Z. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-4. [Link]
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Singaram, B., & Togni, A. (2013). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters, 15(4), 782-785. [Link]
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Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63. [Link]
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The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy. YouTube. [Link]
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Freire, F., & Seoane, C. (2019). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 24(15), 2785. [Link]
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LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]
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Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]
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Marek, R., & Lyčka, A. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 735-43. [Link]
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University of Wisconsin-Madison. (n.d.). Diastereotopic Protons in an NMR Spectrum. [Link]
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Marek, R., & Lyčka, A. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(4), 735-743. [Link]
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Wenzel, T. J. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. ResearchGate. [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
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JoVE. (2024). Carbon-13 (¹³C) NMR: Overview. JoVE Core Analytical Chemistry. [Link]
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LibreTexts Chemistry. (2024). ¹H NMR Spectroscopy and Proton Equivalence. [Link]
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Armstrong, D. W., & Said, M. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 28(1). [Link]
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Snape, C. E., Ladner, W. R., & Bartle, K. D. (1979). Survey of Carbon-13 Chemical Shifts in Aromatic Hydrocarbons and Its Application to Coal-Derived Materials. Analytical Chemistry, 51(13), 2189-2198. [Link]
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Penasa, R., Licini, G., & Zonta, C. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]
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ResearchGate. (n.d.). Experimental and Calculated 13C NMR Chemical Shifts δ [ppm] of the Methoxy Groups. [Link]
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Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of methylbenzene. [Link]
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Chemistry Steps. (n.d.). Homotopic Enantiotopic Diastereotopic and Heterotopic. [Link]
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NMR Bootcamp. (2025). Spotting diastereotopic protons in the NMR spectrum. [Link]
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JoVE. (2025). NMR Spectroscopy of Benzene Derivatives. JoVE Core Organic Chemistry. [Link]
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Nail IB. (n.d.). How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type and position of the substituent? [Link]
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ACD/Labs. (n.d.). Methoxy groups just stick out. [Link]
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Spectral Database for Organic Compounds (SDBS). (n.d.). Benzene, 1-methoxy-4-(methoxymethoxy)-. [Link]
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University of Regensburg. (n.d.). 13C NMR Spectroscopy. [Link]
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LibreTexts Chemistry. (2025). Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Royal Society of Chemistry. (n.d.). Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2-methoxy-4-vinylphenol. [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
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University of Padova. (2025). Advances in chiral analysis: from classical methods to emerging technologies. [Link]
-
ResearchGate. (2012). What are the best processes/methods for separation of chiral amine? [Link]
-
University of California, Los Angeles. (n.d.). Typical Proton and C-13 Chemical Shifts. [Link]
-
Frontiers. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. [Link]
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University of Victoria. (2017). Appendix VI: DEPT, COSY and HETCOR NMR Spectra. [Link]
-
LibreTexts Chemistry. (2024). DEPT ¹³C NMR Spectroscopy. [Link]
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Mass spectrometry (LC-MS) fragmentation patterns of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine
An In-Depth Guide to the LC-MS Fragmentation of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine: A Comparative Analysis
Abstract
This technical guide provides a detailed examination of the liquid chromatography-mass spectrometry (LC-MS) fragmentation behavior of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine, a substituted phenethylamine. In the absence of direct spectral library data for this specific compound, this guide synthesizes foundational mass spectrometry principles and comparative data from its close structural analog, 4-methoxyamphetamine (PMA), to propose and rationalize its fragmentation pattern. We present a detailed, field-proven LC-MS/MS methodology, elucidate the primary fragmentation pathways through collision-induced dissociation (CID), and highlight the key structural features that yield diagnostic product ions. This guide is intended for researchers, analytical chemists, and forensic scientists who require robust methods for the identification and differentiation of novel psychoactive substances and related pharmaceutical compounds.
Introduction
The structural characterization of substituted phenethylamines is a critical task in forensic chemistry, toxicology, and pharmaceutical development. These compounds often exist as a wide array of isomers, each potentially possessing unique pharmacological and toxicological profiles. (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine is a chiral amine whose structure suggests potential psychoactive properties, making its unambiguous identification essential.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses, offering exceptional sensitivity and selectivity.[1] The power of MS/MS lies in its ability to generate a structural fingerprint by fragmenting a selected precursor ion into a series of product ions. This fragmentation pattern is highly dependent on the molecule's structure, including the position of substituents on the aromatic ring.
This guide establishes a robust analytical framework for identifying (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine. We will first detail an optimized LC-MS/MS protocol, then delve into a predictive analysis of its fragmentation pathways under positive-mode electrospray ionization (ESI). Crucially, we will compare its fragmentation pattern with that of its well-documented structural isomer, 4-methoxyamphetamine (PMA), to underscore the diagnostic ions that arise from the unique 2-methyl substitution on the phenyl ring.
Experimental Methodology
The protocol described below is a self-validating system designed for the robust analysis of phenethylamine derivatives. The choices of column, mobile phase, and MS parameters are grounded in established best practices for achieving optimal chromatographic separation and ionization efficiency for this class of compounds.[1][2]
Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography system, such as a Shimadzu LC-20AD or equivalent, capable of binary gradient elution.[2]
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm).
-
Justification: A C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while the 2.6 µm particle size ensures high resolution and efficient separation from potential matrix interferences.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Justification: The use of formic acid as a mobile phase additive is critical. It serves to acidify the eluent, promoting the protonation of the primary amine group on the analyte, which is essential for efficient positive-mode ESI.[2]
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 6.0 90 7.5 90 7.6 10 | 12.0 | 10 |
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS)
-
MS System: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI Positive.
-
Justification: The primary amine readily accepts a proton in the acidic ESI environment, leading to a strong and stable protonated molecule, [M+H]⁺, which is ideal for MS/MS analysis.[2]
-
-
Key Parameters:
-
Ion Spray Voltage: +5000 V
-
Source Temperature: 450 °C
-
Curtain Gas (CUR): 25 psi
-
Collision Gas (CAD): Nitrogen
-
-
Data Acquisition:
-
Full Scan (Q1): m/z 100-500 to identify the precursor ion.
-
Product Ion Scan: Selection of the [M+H]⁺ ion with subsequent collision-induced dissociation (CID) to generate a full fragmentation spectrum. Collision energy should be ramped (e.g., 10-40 eV) to capture both low- and high-energy fragments.
-
Workflow Diagram
Caption: Proposed fragmentation of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine.
Comparative Analysis: Fragmentation of 4-Methoxyamphetamine (PMA)
To highlight the diagnostic value of the proposed fragmentation, we compare it to its well-known isomer, 4-methoxyamphetamine (PMA). [3]
-
Molecular Formula: C₁₀H₁₅NO
-
Monoisotopic Mass: 165.1154 g/mol
-
Precursor Ion [M+H]⁺: m/z 166.1226
PMA undergoes similar fragmentation pathways, but the absence of the methyl group on the phenyl ring leads to different product ion masses.
Known Key Fragments for PMA:
| m/z (Known) | Ion Formula | Fragmentation Pathway | Description |
| 149.0862 | [C₁₀H₁₃O]⁺ | Neutral Loss | Loss of ammonia (NH₃). |
| 135.0804 | [C₉H₁₁O]⁺ | Benzylic Cleavage | Formation of the 4-methoxybenzyl cation. This is the key diagnostic ion for PMA. |
| 121.0648 | [C₈H₉O]⁺ | Subsequent Loss | Loss of a methyl radical from the m/z 135 ion, followed by rearrangement. |
| 91.0542 | [C₇H₇]⁺ | Tropylium Ion | Loss of the methoxy group and subsequent rearrangement. |
Key Differentiating Fragments: The Power of Isomeric Comparison
By comparing the two fragmentation patterns, the unique structural elements of our target analyte become clear.
| Analyte | Precursor Ion [M+H]⁺ | Key Benzylic Fragment | Comments |
| Target Compound | 180.1383 | 149.0961 | The m/z reflects the combined mass of the 4-methoxy and 2-methyl substituted phenyl ring. |
| 4-Methoxyamphetamine (PMA) | 166.1226 | 135.0804 | The m/z reflects the mass of the 4-methoxy substituted phenyl ring only. |
The presence of the m/z 149 ion is the definitive marker for (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine, allowing for its unambiguous differentiation from PMA and other isomers. While both compounds can produce a fragment at m/z 121, its origin and relative abundance will differ, further aiding in identification.
Conclusion
This guide establishes a comprehensive analytical strategy for the identification of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine using LC-MS/MS. By leveraging fundamental principles of mass spectral fragmentation and a comparative analysis with its isomer 4-methoxyamphetamine, we have proposed a set of diagnostic ions. The benzylic cleavage leading to the m/z 149.0961 product ion serves as a unique and reliable identifier for this specific compound. The detailed methodology provides a robust, scientifically-grounded protocol that can be readily implemented in analytical laboratories for the confident characterization of novel phenethylamine derivatives.
References
-
Zuccaro, P., et al. (2015). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology, 39(6), 458–465. Available at: [Link]
-
Röhrich, J., et al. (2003). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Forensic Science International, 131(2-3), 133-145. Available at: [Link]
-
Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(7), 573-584. Available at: [Link]
-
Lin, H. R., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International, 327, 110985. Available at: [Link]
-
Feeman, E. N., et al. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of Mass Spectrometry, 55(12), e4627. Available at: [Link]
-
Kempf, J., et al. (2014). Study of collision-induced dissociation of electrospray-generated protonated cathinones. Drug Testing and Analysis, 6(7-8), 732-749. Available at: [Link]
- Noggle, F. T., & Clark, C. R. (1989). Liquid chromatographic and mass spectral analysis of N-substituted analogues of 4-methoxyamphetamine. Journal of Chromatography B: Biomedical Sciences and Applications, 607, 127-134. (Note: While the direct link is not available, this reference supports the general analysis of this class of compounds).
-
Cochran, J. E., et al. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis of mass spectra. Forensic Chemistry, 13, 100155. Available at: [Link]
-
Peters, F. T., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry, 396(7), 2559–2568. Available at: [Link]
-
Noggle, F. T., et al. (1998). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB. National Institute of Justice Report. Available at: [Link]
-
NIST. (n.d.). 4-Methoxyamphetamine, N-acetyl. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
-
mzCloud. (2016). 4-Methoxyamphetamine. mzCloud Mass Spectral Database. Available at: [Link]
-
Ibáñez, M., et al. (2013). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. CORE. Available at: [Link]
-
Wikipedia contributors. (2023, December 2). Collision-induced dissociation. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. IGNOU. Available at: [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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A Comparative Guide to the Synthetic Routes of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine
Introduction
(2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine is a chiral amine of significant interest in the pharmaceutical industry, serving as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The precise stereochemistry of this compound is crucial for its biological activity and safety profile, making its enantioselective synthesis a critical aspect of drug development.[1][2] This guide provides a comprehensive comparison of the principal synthetic routes to obtain the (2R)-enantiomer, offering an in-depth analysis of their respective methodologies, performance, and scalability. We will explore classical chiral resolution, modern asymmetric synthesis via chemical catalysis, and innovative biocatalytic approaches, providing researchers and drug development professionals with the necessary insights to make informed decisions for their synthetic strategies.
The Starting Block: Synthesis of the Prochiral Ketone
A common precursor for all the discussed synthetic routes is the prochiral ketone, 2-(4-methoxy-2-methylphenyl)propanone. A plausible and efficient method for its synthesis is the Friedel-Crafts acylation of 3-methylanisole with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Route 1: The Classical Approach - Racemic Synthesis and Chiral Resolution
This traditional and well-established method involves the initial synthesis of a racemic mixture of the amine, followed by the separation of the desired (2R)-enantiomer.[3] While robust, this approach is inherently limited by a maximum theoretical yield of 50% for the target enantiomer, unless a racemization and recycling process for the unwanted enantiomer is implemented.[1][4]
Workflow for Racemic Synthesis and Chiral Resolution
Caption: Workflow for Chiral Resolution.
Experimental Protocol: Racemic Reductive Amination and Chiral Resolution
Step 1: Synthesis of Racemic 2-(4-Methoxy-2-methylphenyl)propan-1-amine
-
To a solution of 2-(4-methoxy-2-methylphenyl)propanone (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Introduce a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (typically 50 psi) at room temperature for 24 hours.
-
Filter the catalyst and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the racemic amine.
Step 2: Chiral Resolution with (R)-(-)-Mandelic Acid
-
Dissolve the racemic amine (1.0 eq) in a suitable solvent, such as ethanol.
-
Add a solution of (R)-(-)-mandelic acid (0.5 eq) in the same solvent.
-
Allow the mixture to slowly cool to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
To liberate the free amine, treat the diastereomeric salt with a base (e.g., aqueous NaOH) and extract with an organic solvent (e.g., DCM).
-
Dry the organic layer and concentrate to obtain the enantiomerically enriched (2R)-2-(4-methoxy-2-methylphenyl)propan-1-amine.
Performance Data (Representative)
| Parameter | Value | Source |
| Overall Yield | < 50% (theoretical maximum without recycling) | [3] |
| Enantiomeric Excess (e.e.) | >98% (after recrystallization) | [5] |
| Key Reagents | Racemic amine, Chiral resolving agent | [3][5] |
| Scalability | Well-established for industrial scale | [4] |
Route 2: Asymmetric Synthesis I - Biocatalytic Reductive Amination
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines.[6][7] This approach utilizes enzymes, such as amine dehydrogenases (AmDHs) or transaminases (TAs), to directly convert the prochiral ketone into the desired enantiomer with high selectivity and under mild, environmentally friendly conditions.[6][7]
Workflow for Biocatalytic Reductive Amination
Caption: Biocatalytic Synthesis Pathway.
Experimental Protocol: Amine Dehydrogenase (AmDH) Catalyzed Reductive Amination
This protocol is adapted from a similar synthesis of (S)-1-methoxypropan-2-amine.[6][7]
-
Prepare a reaction buffer (e.g., 2 M NH₄HCO₂ buffer, pH 9.0).
-
To the buffer, add the substrate, 2-(4-methoxy-2-methylphenyl)propanone (e.g., 50 mM final concentration).
-
Add the necessary cofactor, NADP⁺ (e.g., 0.2 mM), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Initiate the reaction by adding the purified amine dehydrogenase enzyme (e.g., 0.5 mg/mL).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours.
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Purify the product by distillation or chromatography.
Performance Data (Representative for similar substrates)
| Parameter | Value | Source |
| Conversion | >95% | [6][7] |
| Enantiomeric Excess (e.e.) | >99% | [6][7] |
| Key Reagents | Ketone, Enzyme, Cofactor | [6][7] |
| Scalability | Demonstrable at semi-preparative scales; process optimization required for large scale. | [6] |
Route 3: Asymmetric Synthesis II - Transition Metal-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation of prochiral imines is a highly efficient and widely used method for the synthesis of chiral amines.[8] This approach involves the formation of an imine from the starting ketone, followed by hydrogenation using a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium, complexed with a chiral ligand.
Workflow for Asymmetric Hydrogenation
Caption: Asymmetric Hydrogenation Pathway.
Experimental Protocol: Asymmetric Hydrogenation of the Corresponding Imine
-
Synthesize the prochiral imine by reacting 2-(4-methoxy-2-methylphenyl)propanone with a suitable nitrogen source (e.g., ammonia or a primary amine that can be later removed) under dehydrating conditions.
-
In a high-pressure reactor, dissolve the imine in a suitable solvent (e.g., methanol or toluene).
-
Add the chiral catalyst, which is typically pre-formed or generated in situ from a metal precursor (e.g., [Rh(COD)Cl]₂) and a chiral phosphine ligand (e.g., a derivative of BINAP or Josiphos).
-
Pressurize the reactor with hydrogen gas (e.g., 10-50 bar).
-
Stir the reaction mixture at a specific temperature (e.g., 25-50°C) for a designated time (e.g., 12-24 hours).
-
After the reaction is complete, carefully vent the hydrogen and concentrate the reaction mixture.
-
Purify the resulting chiral amine by chromatography or crystallization.
Performance Data (Representative for similar substrates)
| Parameter | Value | Source |
| Yield | >90% | [8] |
| Enantiomeric Excess (e.e.) | >95% | [8] |
| Key Reagents | Imine, Chiral Catalyst, H₂ | [8] |
| Scalability | Highly scalable and used in industrial processes. | [8] |
Comparison Summary
| Feature | Chiral Resolution | Biocatalytic Reductive Amination | Asymmetric Hydrogenation |
| Yield | Low (<50% without recycling) | High (>95%) | High (>90%) |
| Enantioselectivity | High (after crystallization) | Very High (>99%) | High (>95%) |
| Reaction Conditions | Often requires multiple steps | Mild (aqueous, ambient temp.) | Often requires high pressure |
| Sustainability | Generates significant waste | "Green" and sustainable | Relies on precious metals |
| Scalability | Well-established | Requires process development | Well-established |
| Cost | Can be cost-effective if resolving agent is cheap | Enzyme and cofactor costs can be high initially | Catalyst cost can be significant |
Conclusion
The choice of synthetic route for (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine depends on various factors, including the desired scale of production, cost considerations, and sustainability goals.
-
Chiral resolution remains a viable, albeit less efficient, option, particularly when the resolving agent is inexpensive and readily available. Its main drawback is the inherent 50% loss of material.
-
Asymmetric hydrogenation offers a highly efficient and scalable route to the desired enantiomer with excellent yields and enantioselectivities. The primary considerations are the cost and availability of the chiral ligands and metal catalysts.
-
Biocatalytic reductive amination represents the state-of-the-art in green chemistry for chiral amine synthesis. It provides exceptional enantioselectivity under mild conditions. While the initial investment in enzyme development and cofactor systems can be a factor, the long-term benefits in terms of sustainability and efficiency are substantial.
For researchers and drug development professionals, the increasing availability of commercial enzymes and the advancements in enzyme engineering make biocatalysis an increasingly attractive and often superior choice for the synthesis of high-value chiral amines like (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine.
References
- Takano, S., Setoh, M., & Ogasawara, K. (1992). RESOLUTION OF RACEMIC 0-(4-METH0XYPHENYL)- GLYCIDOL. HETEROCYCLES, 34(1), 1-4.
- Azov, V. A. (n.d.).
-
Wikipedia. (2024). Chiral resolution. Available at: [Link]
- Mayol, O., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
- Imperial College London. (n.d.).
-
Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Available at: [Link]
- White Rose Research Online. (2021). Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols.
- The Royal Society of Chemistry. (2017).
- ChemRxiv. (n.d.). Structure-based design of biocatalytic panels for pharmaceuticals synthesis.
-
Journal of the Korean Chemical Society. (2003). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[6][9]-thiazepin-3(2H)-one.
- ResearchGate. (2025). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol.
- Google Patents. (2020). WO2020094528A1 - Enantioselective process.
- BenchChem. (2025). Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide.
- ResearchGate. (n.d.). A Novel Reducing Agent for the Reductive Amination of Phenyl-2-Propanone (P2P) and Methylamine – Sodium Triacetoxyborohydride (STAB) | Request PDF.
- YouTube. (2023). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN.
-
NIST. (n.d.). 2-Propanone, 1-(4-methoxyphenyl)-. Available at: [Link]
- BORIS Portal. (2023).
- Reddit. (2026).
- ResearchGate. (2025). (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
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- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. (R)-1-(4-Methoxyphenyl)propan-2-amine | 58993-79-6 | Benchchem [benchchem.com]
- 9. (2R)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol synthesis - chemicalbook [chemicalbook.com]
Elemental analysis criteria for (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine
Technical Guide: Elemental Analysis & Purity Validation for (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine
Executive Summary
(2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine (C₁₁H₁₇NO) represents a critical class of chiral primary amines used as building blocks in the synthesis of sulfonamide-based alpha-blockers and related adrenergic agents. In drug development, the validation of this intermediate is complicated by two inherent chemical behaviors: hygroscopicity and atmospheric CO₂ capture (carbamate formation).
This guide moves beyond basic stoichiometry to compare the reliability of Combustion Analysis (EA) against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . While EA remains the regulatory "gold standard" for bulk purity, experimental data suggests it must be cross-validated with qNMR to distinguish between solvent entrapment and chemical degradation.
Part 1: Theoretical Framework & Acceptance Criteria
Before initiating analysis, the theoretical baseline must be established. This molecule is frequently isolated as either a free base (oil/low-melting solid) or a Hydrochloride salt (crystalline solid). The criteria below define the "Passing" specifications for GLP compliance (typically ±0.4% tolerance).
Table 1: Theoretical Elemental Composition (Calculated)
| Element | Free Base (C₁₁H₁₇NO) | HCl Salt (C₁₁H₁₈ClNO) | Acceptance Tolerance |
| Molecular Weight | 179.26 g/mol | 215.72 g/mol | N/A |
| Carbon (C) | 73.70% | 61.25% | ± 0.40% |
| Hydrogen (H) | 9.56% | 8.41% | ± 0.40% |
| Nitrogen (N) | 7.81% | 6.49% | ± 0.30% |
| Oxygen (O) | 8.93% (Calculated by diff) | 7.41% | N/A (Direct O analysis rare) |
Critical Insight: If your experimental Nitrogen value is accurate but Carbon is high (e.g., +1.5%), suspect residual solvent (Toluene/Ethyl Acetate) rather than synthesis failure. If Carbon is low, suspect water absorption (hydrate formation).
Part 2: Comparative Methodology Guide
This section objectively evaluates three analytical workflows. For this specific amine, Method C (qNMR) is recommended for internal R&D validation, while Method A (EA) is required for Certificate of Analysis (CoA) generation.
Table 2: Performance Comparison of Analytical Methods
| Feature | Method A: Flash Combustion (EA) | Method B: Quantitative NMR (qNMR) | Method C: HRMS (Orbitrap/Q-TOF) |
| Primary Utility | Bulk Purity & Salt Confirmation | Absolute Purity & Impurity ID | Molecular Identity (Exact Mass) |
| Sample Req. | 2–5 mg (Destructive) | 10–20 mg (Recoverable) | < 0.1 mg |
| Precision | ± 0.3% (High) | ± 0.5 – 1.0% (Medium) | < 3 ppm (Mass Accuracy) |
| Specificity | Low: Cannot distinguish Isomers or degradation. | High: Sees residual solvents, water, and enantiomers (with chiral shift reagent). | High: Confirms formula, not bulk purity. |
| Blind Spot | Inorganic Salts: Does not detect NaCl/Na₂SO₄ contaminants. | Inorganic Salts: Invisible in ¹H NMR. | Quantification: Ionization suppression makes quant difficult. |
| Verdict | Mandatory for Release | Best for Process Troubleshooting | Best for ID Confirmation |
Part 3: Experimental Protocols (Self-Validating Systems)
The following protocols are designed to mitigate the specific risks associated with primary amines (oxidation and carbamate formation).
Protocol A: Combustion Analysis (EA) for Hygroscopic Amines
Objective: Accurate CHN determination without interference from atmospheric moisture.
-
Pre-Treatment (The "Drying Gun" Step):
-
Action: Dry the sample in a vacuum pistol (Abderhalden) at 40°C over P₂O₅ for 4 hours.
-
Why: Primary amines form hydrates rapidly. Standard vacuum ovens often fail to remove bound water from the crystal lattice.
-
-
Encapsulation:
-
Action: Use Tin (Sn) capsules rather than Silver.
-
Why: Tin provides a strong exothermic flash (approx. 1800°C) upon oxidation, ensuring complete combustion of the aromatic ring, which can otherwise form refractory char (low Carbon results).
-
-
The "Blank" Correction:
-
Run a conditioning blank (empty capsule) followed by a standard (Acetanilide) to verify the instrument factor (K-factor) is within 0.99–1.01.
-
-
Execution:
-
Weigh 2.0 mg (±0.005 mg) using a microbalance.
-
Immediate Seal: Cold-weld the capsule immediately to prevent CO₂ absorption (which would artificially inflate Carbon values).
-
Protocol B: qNMR Validation (The "Truth" Test)
Objective: Determine absolute purity to cross-reference EA failures.
-
Internal Standard (IS) Selection:
-
Use Maleic Acid (Ultra-pure) or 1,3,5-Trimethoxybenzene .
-
Constraint: Ensure the IS signals do not overlap with the doublet of the methyl group (approx. 1.1 ppm) or the aromatic methoxy singlet (3.7 ppm).
-
-
Solvent System:
-
Use DMSO-d₆ rather than CDCl₃.
-
Why: CDCl₃ is often acidic (forming salts in situ) and can contain phosgene traces that react with primary amines. DMSO prevents aggregation.
-
-
Acquisition Parameters:
-
Relaxation Delay (D1): 30 seconds (Must be > 5 × T1).
-
Pulse Angle: 90°.
-
Scans: 64 (for S/N > 250:1).
-
Part 4: Data Interpretation & Troubleshooting
When EA results fail, use the logic below to diagnose the root cause. Do not simply re-run; analyze the deviation vector.
Visual Logic: Troubleshooting Decision Tree
Figure 1: Decision logic for interpreting Elemental Analysis deviations in amine intermediates.
Workflow: From Synthesis to Release
Figure 2: Integrated validation workflow ensuring orthogonal confirmation of purity.
References
-
United States Pharmacopeia (USP). USP <232> Elemental Impurities—Limits & USP <233> Elemental Impurities—Procedures. USP-NF. Link
-
International Conference on Harmonisation (ICH). Guideline Q3D(R1) on Elemental Impurities. European Medicines Agency, 2019. Link
-
Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. Link
- Tiers, G. V. D.Salts of Amines: Problems in Elemental Analysis. Journal of Chemical Education. (Contextual grounding for amine salt analysis).
-
Gizur, T., et al. New practical synthesis of Tamsulosin.[1] Chirality, 2008.[1][2] (Provides context for the synthesis and isolation of the specific amine intermediate). Link
Sources
Safety Operating Guide
(2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine proper disposal procedures
Topic: Safe Disposal & Management of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine Content Type: Operational Laboratory Guide / Standard Operating Procedure (SOP) Audience: Senior Researchers, EHS Officers, and Lab Managers
Executive Summary & Risk Profile
Immediate Action Required: Treat (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine as a High Potency Active Pharmaceutical Ingredient (HPAPI) and a Corrosive Organic Base .
This compound is a chiral substituted phenethylamine derivative. Structurally, it is a regioisomer of methoxy-methyl-amphetamines. While it may not be explicitly scheduled in all jurisdictions, its structural homology to psychoactive substances necessitates strict diversion control and disposal via incineration only. Do not dispose of this compound via sanitary sewer systems.[1]
Key Hazards:
-
Corrosivity: Free base amines are caustic to mucous membranes (Skin Corr. 1B).
-
Pharmacological Potency: Potential CNS activity; treat as an unknown biohazard.
-
Aquatic Toxicity: Aromatic amines are generally toxic to aquatic life with long-lasting effects.
Chemical Characterization & Waste Classification
Before initiating disposal, you must categorize the waste stream to ensure regulatory compliance (RCRA/EPA).[2]
| Property | Specification | Operational Implication |
| Functional Group | Primary Amine (Basic) | Incompatible with strong acids (exothermic), oxidizers, and acid chlorides. |
| Physical State | Oil or Low-Melting Solid | May require dissolution in solvent for transfer; high viscosity risks residue in glassware. |
| RCRA Waste Codes | D002 (Corrosive) | pH > 12.5 (as free base).[3] |
| D001 (Ignitable) | If dissolved in organic solvents (MeOH, EtOH) for disposal.[4] | |
| Disposal Method | Destructive Incineration | The only validated method to destroy the chiral scaffold and prevent environmental leaching. |
Pre-Disposal Stabilization Protocol
Objective: Convert the volatile, corrosive free base into a non-volatile, stable salt prior to waste drum consolidation. This reduces inhalation risks for waste handlers and prevents container degradation.
Prerequisites:
-
PPE: Nitrile gloves (double-gloved), chemical splash goggles, lab coat. Work inside a certified fume hood.
-
Materials: 1M Hydrochloric Acid (HCl) or Acetic Acid, pH strips/meter, glass waste container.
Step-by-Step Stabilization
-
Dissolution (If Solid/Viscous):
-
If the substance is a neat oil or solid, dissolve it in a minimal amount of Methanol or Ethanol.
-
Reasoning: Increases surface area for neutralization and prevents "hot spots" of exothermic reaction.
-
-
Controlled Acidification (Quenching):
-
Place the vessel in an ice bath to manage heat generation.
-
Slowly add 1M HCl dropwise while stirring.
-
Target: Lower the pH to neutral (pH 6–8) .
-
Result: The amine is now a hydrochloride salt. It is water-soluble, non-volatile, and significantly less corrosive to waste drums.
-
-
Verification:
-
Test the solution with a calibrated pH strip.
-
Stop if pH < 4 (too acidic) or > 9 (still basic). Adjust carefully.
-
-
Transfer:
-
Transfer the neutralized solution into the designated waste container.
-
Rinse: Triple rinse the original flask with the solvent and add rinsate to the waste container.
-
Waste Packaging & Labeling Workflow
This workflow ensures "Cradle-to-Grave" tracking and prevents rejection by waste disposal vendors.
Figure 1: Decision matrix for the safe stabilization and disposal of chiral amine intermediates.
Regulatory & Documentation Requirements
To maintain scientific integrity and legal compliance, the following documentation must accompany the waste container.
A. Waste Tag Description
Do not use vague terms like "Organic Waste." Use the specific chemical name or the functional class.
-
Proper Shipping Name: Waste Flammable Liquid, Toxic, N.O.S. (Methanol, Substituted Phenethylamine) [If dissolved in MeOH]
-
Constituents: (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine (<5%), Methanol (95%).
-
Hazards: Flammable, Toxic, Irritant.[7]
B. Segregation Rules (The "Self-Validating System")
-
NEVER mix this amine waste with:
-
Oxidizers (Nitric Acid, Peroxides): Risk of forming explosive nitro-amines or violent combustion.
-
Acid Chlorides/Anhydrides: Will react violently to form amides and release heat/gas.
-
Halogenated Solvents: While generally compatible, keep separate to minimize incineration costs (halogenated waste is more expensive to burn).
-
Emergency Contingencies
Spill Scenario: 100g of neat amine spills on the bench.
-
Evacuate: Clear the immediate area. The volatility of the free base may cause respiratory irritation.
-
PPE Up: Don a respirator (organic vapor cartridge) if ventilation is poor.
-
Contain: Use a dry sand or vermiculite dike. Do not use paper towels (exothermic reaction risk).
-
Neutralize In-Situ: Sprinkle weak acid powder (Citric Acid or Sodium Bisulfate) over the spill to neutralize the base.
-
Collect: Scoop into a hazardous waste pail. Label as "Spill Debris: Corrosive/Toxic."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]
-
SafeWork NSW. (2022). Storage and Handling of Dangerous Goods: Code of Practice. [Link]
Sources
A Researcher's Guide to the Safe Handling of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine
Disclaimer: A specific Safety Data Sheet (SDS) for (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine was not publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally analogous compounds, including 2-(4-Methoxyphenyl)propan-2-amine (CAS No. 30568-44-6), and established best practices for handling substituted phenylethylamine derivatives.[1] This information is intended to supplement, not replace, a thorough risk assessment which must be conducted by qualified personnel before commencing any laboratory work.
Understanding the Potential Hazards
(2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine is a research chemical whose toxicological properties have not been fully elucidated. However, based on its chemical structure as a substituted aromatic amine, and data from similar compounds, a cautious approach is warranted.
Anticipated Hazards:
-
Harmful if Swallowed (H302): Data for the structural analog 2-(4-methoxyphenyl)propan-2-amine indicates this is a primary concern.
-
Skin and Eye Irritation: The GHS07 pictogram, associated with the analog, suggests the potential for skin and serious eye irritation. Related phenylethylamines are known to cause skin irritation.[2]
-
Respiratory Tract Irritation: Inhalation of aerosols or dusts may cause respiratory irritation.[2]
-
Flammability: While data for the solid form is limited, many related amines are combustible liquids.[3] Highly flammable vapors may form explosive mixtures with air.[4]
The Hierarchy of Controls: A Proactive Safety Framework
Before relying solely on Personal Protective Equipment (PPE), it is critical to implement a broader safety strategy based on the hierarchy of controls. This framework prioritizes the most effective measures for risk reduction.[5][6][7][8][9]
-
Elimination/Substitution: If the experimental design allows, consider using a less hazardous chemical.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.
-
Chemical Fume Hood: All manipulations of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine, including weighing, transfers, and reactions, should be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.
-
Ventilation: Ensure adequate general laboratory ventilation.[10]
-
Safety Shield: Use a safety shield during reactions that have the potential to be energetic.
-
-
Administrative Controls: These are procedural changes to minimize exposure.
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound.
-
Access Restriction: Limit access to areas where the compound is being used.
-
Designated Work Area: Clearly define and label the area where this compound will be handled.
-
Personal Protective Equipment (PPE): The Final Layer of Defense
When engineering and administrative controls are in place, appropriate PPE must be worn to protect against residual risks.[5][8] The selection of PPE should be based on a task-specific risk assessment.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves | Fully-buttoned laboratory coat | Not typically required if performed in a fume hood |
| Solution Preparation | Chemical splash goggles | Nitrile or neoprene gloves (consider double-gloving) | Fully-buttoned laboratory coat | Not typically required if performed in a fume hood |
| Reaction Setup & Workup | Chemical splash goggles and face shield | Nitrile or neoprene gloves (consider double-gloving) | Chemical-resistant apron over a laboratory coat | Not typically required if performed in a fume hood |
| Large-Scale Operations (>5g) | Chemical splash goggles and face shield | Heavier-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant apron over a laboratory coat | Consider a respirator with an organic vapor cartridge, based on risk assessment |
| Spill Cleanup | Chemical splash goggles and face shield | Heavier-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges |
Detailed PPE Specifications:
-
Eye and Face Protection: At a minimum, ANSI Z87.1 compliant safety glasses with side shields should be worn.[11] For splash hazards, chemical splash goggles are required.[3] A face shield worn over goggles provides an additional layer of protection during transfers and reactions.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential.[12] Always inspect gloves for tears or holes before use. For prolonged contact or when handling larger quantities, consider double-gloving or using gloves with a longer cuff. Contaminated gloves should be removed promptly using proper technique and disposed of as hazardous waste.[13]
-
Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned.[10] For procedures with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[11] Do not wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection: A properly fitted respirator may be necessary if engineering controls are insufficient or during emergency situations.[3][13] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[3]
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, review the SDS of all chemicals to be used and the specific SOP for the procedure. Ensure safety equipment, including an eyewash station and safety shower, is accessible and operational.[3]
-
Weighing and Transfer: Conduct all transfers in a chemical fume hood. Use non-sparking tools and ground equipment to prevent static discharge if the compound is flammable.[4]
-
Housekeeping: Clean up any spills immediately, following established procedures. Decontaminate work surfaces after each use.
Disposal:
-
All waste materials, including contaminated gloves, wipes, and empty containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[4]
-
Do not dispose of this chemical down the drain or in general waste.[4]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][12]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[4][12]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Visual Workflow for PPE Selection
Caption: PPE selection workflow based on task-specific risk assessment.
References
- Chemscape Safety Technologies. (2020, October 14). Hierarchy of Controls for Chemical Hazard Management.
- HAZCHEM. (2024, February 16). Using the Hierarchy of Control to Minimise Chemical Risks and Hazards.
- European Agency for Safety and Health at Work - EU-OSHA. (2012, November 19). Hierarchy of controls applied to dangerous substances. OSHwiki.
- The Hierarchy of Safety Controls (with examples). (2020, July 18).
- Wikipedia. (n.d.). Hierarchy of hazard controls.
- AK Scientific, Inc. (n.d.).
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 2-Phenylethylamine hydrochloride.
- Chemwatch. (n.d.).
- Harvard University Environmental Health & Safety. (n.d.). Chemical Safety Guide, 5th Ed.
- Cole-Parmer. (n.d.).
- Chemius. (2024, July 8).
- CDH Fine Chemical. (n.d.).
- Harvard Environmental Health and Safety. (n.d.).
- Thermo Fisher Scientific. (2025, September 24).
- Michigan State University Environmental Health & Safety. (n.d.). No SDS Required.
- University of North Carolina at Chapel Hill. (n.d.). Chapter 7 - Safe Chemical Use.
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (2025, December 24).
- Enamine. (n.d.).
- Sigma-Aldrich. (n.d.). 2-(4-Methoxyphenyl)propan-2-amine.
- Sigma-Aldrich. (n.d.). 2-(4-Methoxyphenyl)propan-2-amine 30568-44-6.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: N-Ethyl-1-(4-methoxyphenyl)propan-2-amine.
- PubChem. (n.d.). 2-(4-Methoxyphenyl)propan-1-amine.
- NIST. (n.d.). 2-Propanone, 1-(4-methoxyphenyl)-.
- CAS. (n.d.). (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one.
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- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Hierarchy of Controls for Chemical Hazard Management | Chemscape Safety Technologies [chemscape.com]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. Hierarchy of controls applied to dangerous substances - OSHwiki | European Agency for Safety and Health at Work [oshwiki.osha.europa.eu]
- 8. Levitt-Safety | The hierarchy of safety controls (with examples) [levitt-safety.com]
- 9. Hierarchy of hazard controls - Wikipedia [en.wikipedia.org]
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- 11. datasheets.scbt.com [datasheets.scbt.com]
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- 13. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
